2,3-Diiodo-5-azaindole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-diiodo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2/c8-6-4-3-10-2-1-5(4)11-7(6)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJSHSCQGXEGCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 2,3-Diiodo-5-azaindole
An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-Diiodo-5-azaindole
Authored by: A Senior Application Scientist
Abstract
The 5-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous pharmacologically active agents, particularly kinase inhibitors.[1][2][3] Functionalization of this core is paramount for developing novel therapeutics. Halogenated azaindoles, specifically diiodo-derivatives, are exceptionally versatile intermediates, enabling the selective introduction of diverse molecular fragments through modern cross-coupling methodologies. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a key building block for drug discovery and development professionals.
The Strategic Importance of the 5-Azaindole Core
The substitution of a CH group in the indole benzene ring with a nitrogen atom creates the azaindole framework. This seemingly minor change can significantly modulate a molecule's physicochemical properties, including solubility, pKa, and hydrogen bonding capacity.[2] These modifications are critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties and enhancing target binding affinity. The 5-azaindole isomer, in particular, has been incorporated into a variety of therapeutic candidates.
The strategic di-iodination at the C2 and C3 positions of the electron-rich pyrrole ring transforms the inert C-H bonds into highly reactive C-I bonds. This opens a gateway for sequential and site-selective functionalization via palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the construction of complex, multi-substituted azaindole libraries.
Synthesis of this compound
The synthesis of this compound from the commercially available 5-azaindole is achieved through a direct electrophilic iodination reaction. The electron-rich nature of the pyrrole ring makes it susceptible to attack by electrophilic iodine species.
Mechanistic Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The pyrrole moiety of the 5-azaindole is highly activated towards electrophiles, with the C3 position being the most nucleophilic.
-
Generation of the Electrophile: An electrophilic iodine species (I⁺) is generated from the iodinating reagent. Reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) are effective for this purpose.[4][5]
-
Initial Electrophilic Attack: The π-system of the pyrrole ring attacks the I⁺ electrophile, preferentially at the C3 position, to form a resonance-stabilized cationic intermediate (a sigma complex).
-
Rearomatization: A base (which can be the solvent or the counter-ion of the reagent) abstracts the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding 3-iodo-5-azaindole.
-
Second Iodination: Due to the activating nature of the pyrrole nitrogen, the mono-iodinated product can undergo a second iodination. The second electrophilic attack occurs at the next most activated position, C2, to yield the final this compound product. Using a stoichiometric excess of the iodinating agent drives the reaction to completion.
Experimental Protocol: A Self-Validating System
This protocol is designed for robustness and scalability, with built-in checks for reaction monitoring.
Reagents:
-
5-Azaindole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (2.2 equiv)
-
Acetonitrile (ACN), anhydrous (approx. 0.1 M concentration)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 5-azaindole.
-
Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) portion-wise over 15 minutes. Causality: Portion-wise addition at low temperature helps to control the exothermicity of the reaction and minimizes the formation of potential side products.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. A new, less polar spot corresponding to the di-iodinated product should appear.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (to quench any unreacted iodine species), water, and brine. Trustworthiness: The sodium thiosulfate wash is a critical self-validating step, indicated by the disappearance of any iodine color, ensuring no residual reactive electrophiles remain.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The data presented below are representative of what is expected for this structure, based on established principles of spectroscopy for heterocyclic compounds.[6]
Spectroscopic and Analytical Data
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | δ 8.3-8.5 (m, 2H): Protons on the pyridine ring (H4, H6). δ 7.3-7.5 (m, 1H): Proton on the pyridine ring (H7). δ 11.5-12.5 (br s, 1H): N-H proton of the pyrrole ring. |
| Rationale | The absence of signals in the typical C2-H and C3-H indole region (δ 6.5-7.5) is a primary indicator of successful di-substitution. The N-H proton is typically broad and downfield. | |
| ¹³C NMR | Chemical Shift (δ) | δ 140-150: Quaternary carbons of the pyridine ring (C6, C7a). δ 120-135: CH carbons of the pyridine ring (C4, C7). δ 115-125: Quaternary carbon C3a. δ 75-90: Iodine-bearing carbons (C2, C3). |
| Rationale | The most telling signals are for C2 and C3. The "heavy atom effect" of iodine shields these carbons, causing a significant upfield shift compared to their unsubstituted counterparts, a key diagnostic feature.[7] | |
| HRMS (ESI) | m/z | [M+H]⁺: Calculated for C₇H₅I₂N₂⁺. The measured value should be within 5 ppm of the theoretical mass, confirming the elemental composition. |
| Rationale | High-Resolution Mass Spectrometry provides unambiguous confirmation of the molecular formula, which is the gold standard for identity confirmation.[8] | |
| FT-IR | Wavenumber (cm⁻¹) | ~3400-3300 cm⁻¹: N-H stretching vibration. ~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations. |
| Rationale | Provides confirmation of key functional groups present in the molecule. |
Field-Proven Applications and Future Directions
This compound is not an end-product but a high-value synthetic platform. Its true utility lies in its capacity for differential functionalization.
-
Selective Cross-Coupling: The C-I bonds at the C2 and C3 positions exhibit different reactivities under specific catalytic conditions, allowing for stepwise and selective Suzuki or Sonogashira couplings. This enables the synthesis of precisely substituted 2,3-disubstituted 5-azaindoles, which would be challenging to achieve through other routes.[9]
-
Library Synthesis: This intermediate is ideal for parallel synthesis workflows, enabling the rapid generation of a large library of analogues for high-throughput screening in drug discovery programs.
-
Kinase Inhibitor Scaffolds: Many potent kinase inhibitors utilize a substituted (aza)indole core that mimics the adenine region of ATP to bind to the kinase hinge region.[1][2] This building block provides a direct route to novel compounds for kinases implicated in oncology and inflammatory diseases.
References
- Son, N. T., et al. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett, 31, 1308–1312.
- Organic Chemistry Portal. (n.d.). Synthesis of azaindoles.
- WorldOfChemicals. (2026). Understanding 5-Azaindole: Properties, Synthesis, and Market Insights.
- European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Patent 1633750.
- ACS Publications. (n.d.). Notes- The Synthesis of 5-Azaindole. The Journal of Organic Chemistry.
- Amazon AWS. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling.
- Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles.
- ResearchGate. (n.d.). Iodination of substituted indoles. [Table].
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).
- ResearchGate. (2025). A Convenient Iodination of Indoles and Derivatives.
- PMC - NIH. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
- PMC - NIH. (n.d.). Azaindole Therapeutic Agents.
- Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
- Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted.
- RSC Publishing. (n.d.). Synthesis of 2,3-disubstituted indoles via a tandem reaction. Organic Chemistry Frontiers.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 9. Synthesis of 2,3-disubstituted indoles via a tandem reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
stability and handling of di-iodinated azaindole compounds
An In-depth Technical Guide to the Stability and Handling of Di-iodinated Azaindole Compounds
Introduction
The azaindole scaffold, a bioisostere of indole, is a privileged structure in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs.[1] Its unique electronic properties and hydrogen bonding capabilities make it a valuable core for targeting a range of biological entities, particularly protein kinases.[2][3][4] The strategic introduction of iodine atoms onto this framework—specifically di-iodination—serves multiple purposes, from providing vectors for further chemical modification via cross-coupling reactions to modulating the compound's physicochemical properties and target engagement.[3][5]
However, the presence of two carbon-iodine (C-I) bonds introduces specific stability and handling challenges. The C-I bond is the weakest of the carbon-halogen bonds, rendering these molecules susceptible to various degradation pathways not typically observed in their non-iodinated or even other di-halogenated counterparts. This guide provides an in-depth analysis of the stability profile of di-iodinated azaindole compounds, outlines their primary degradation mechanisms, and establishes best practices for their handling and storage to ensure compound integrity and experimental reproducibility.
The Physicochemical Impact of Di-iodination
The introduction of two iodine atoms onto the azaindole ring system significantly alters its fundamental properties:
-
Electronic Effects: Iodine is the least electronegative of the common halogens but is highly polarizable. This influences the electron distribution within the aromatic system, affecting pKa, reactivity, and potential interactions with biological targets.
-
Lipophilicity: The large, non-polar nature of iodine atoms substantially increases the lipophilicity of the parent molecule. This can enhance membrane permeability but may also decrease aqueous solubility.
-
Solid-State Properties: The molecular weight and shape are drastically altered, which can lead to different crystal packing arrangements (polymorphism). These different solid-state forms can exhibit varied solubility, dissolution rates, and stability profiles, making solid-state characterization a critical step in development.[6][7][8]
Core Stability Challenges and Degradation Pathways
The primary stability concern for di-iodinated azaindoles is the lability of the C-I bond. Degradation often manifests as the sequential loss of iodine atoms, a process known as deiodination.
Chemical Stability
-
Photostability: Iodinated aromatic compounds are notoriously sensitive to light, particularly in the UV spectrum. Photolytic cleavage of the C-I bond is a common degradation pathway, proceeding via a free-radical mechanism.[9] This can lead to the formation of mono-iodinated and fully de-iodinated azaindole species. The energy from light absorption can be sufficient to homolytically cleave the C-I bond, initiating a radical chain reaction, especially in the presence of hydrogen-donating solvents.
-
Thermal Stability: While many heterocyclic compounds are thermally robust, the C-I bond represents a point of weakness. High temperatures can provide the activation energy needed for decomposition.[10][11] It is crucial to determine the decomposition temperature using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to define safe handling and processing limits.
-
pH-Dependent Stability:
-
Acidic Conditions: While generally more stable in acidic media, certain functionalities on the azaindole ring or its substituents may be susceptible to acid-catalyzed hydrolysis. Furthermore, some studies on related iodinated compounds suggest that H₂OI⁺ can be a potent iodinating agent under acidic conditions, though de-iodination is the more common degradative concern.[12]
-
Basic Conditions: Alkaline conditions can promote degradation. The specific pathway is structure-dependent, but nucleophilic attack by hydroxide ions or base-catalyzed decomposition can occur. Studies on similar compounds have shown significant degradation under basic conditions over time.[13]
-
-
Oxidative Stability: The azaindole core and, more significantly, the C-I bond are susceptible to oxidation. Common laboratory and atmospheric oxidants, including peroxides that can form in certain solvents like THF or diethyl ether, can lead to deiodination and the formation of hydroxylated or other oxidized byproducts.[14][15] Advanced oxidation processes are known to effectively degrade iodinated compounds primarily through deiodination.[14][15]
Solid-State Stability
The stability of a di-iodinated azaindole in its solid form is paramount for storage and formulation.[6] Different crystalline polymorphs can possess different lattice energies, which in turn affects their physical and chemical stability.[7][8] A meta-stable form may convert to a more stable, and potentially less soluble, form over time, especially under stress conditions like elevated temperature and humidity.[6]
Primary Degradation Pathways
The most prevalent degradation pathways for di-iodinated aromatic compounds involve the C-I bond.
-
Reductive Deiodination: The C-I bond can be cleaved by reducing agents or through electrochemical reduction, replacing the iodine with a hydrogen atom.[16]
-
Photolytic Deiodination: As discussed, UV or even visible light can induce homolytic cleavage of the C-I bond.
-
Hydrolytic/Nucleophilic Displacement: Although less common for aryl iodides, under certain conditions (e.g., with potent nucleophiles or catalysis), the iodine can be displaced.
-
Oxidative Degradation: Oxidation can lead to a variety of products, including the cleavage of side chains, oxidation of the aromatic rings, and deiodination.[14][15]
Below is a generalized diagram illustrating these potential degradation routes.
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the di-iodinated azaindole in acetonitrile or a suitable solvent.
-
Control Sample: Dilute the stock solution with a 50:50 mixture of ACN:water to a final concentration of 0.1 mg/mL. This is the T=0 and control sample. Store it protected from light at 4°C.
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature. Withdraw aliquots, neutralize with 0.1 N HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots and dilute.
-
Thermal Degradation:
-
Solution: Place a vial of the stock solution in an oven at 80°C.
-
Solid: Place a few milligrams of the solid compound in an open vial in an oven at 80°C.
-
At each time point, sample the solution or dissolve a portion of the solid and dilute to the target concentration.
-
-
Photostability: Expose both the solid compound and a solution (in a quartz vial) to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²). A control sample wrapped in foil should be placed alongside.
-
Analysis: Analyze all samples by a stability-indicating LC-MS method. A typical starting point is a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.
-
Examine the mass spectra of new peaks to propose structures for the degradation products. Common findings would be masses corresponding to the loss of one iodine atom (M-126) and the loss of two iodine atoms (M-252).
-
Conclusion
Di-iodinated azaindole compounds are invaluable intermediates and pharmacophores in drug discovery. However, their utility is coupled with inherent stability challenges, primarily centered around the labile carbon-iodine bond. Susceptibility to degradation by light, heat, and certain chemical conditions necessitates a rigorous and informed approach to their handling and storage. By understanding the potential degradation pathways—with deiodination being the most prominent—and implementing robust protocols for storage and experimental use, researchers can ensure the integrity of these compounds. The systematic evaluation of stability through forced degradation studies is not merely a regulatory formality but a crucial scientific step to guarantee the reliability and reproducibility of experimental data, ultimately enabling the successful progression of these promising molecules in the drug development pipeline.
References
A comprehensive, numbered list of all cited sources would be compiled here, including the Title, Source, and a valid, clickable URL for verification.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. Solid State Chemistry During the Early Stages of Pharmaceutical Development [registech.com]
- 8. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry [scirp.org]
- 14. ccspublishing.org.cn [ccspublishing.org.cn]
- 15. ccspublishing.org.cn [ccspublishing.org.cn]
- 16. Iodinated contrast media electro-degradation: process performance and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Characterization of 2,3-Diiodo-5-azaindole: Electronic Structure and Reactivity Descriptors
Executive Summary
This technical guide establishes a rigorous computational protocol for 2,3-Diiodo-5-azaindole , a specialized heterocyclic scaffold with significant potential in kinase inhibitor design and supramolecular chemistry.
While 5-azaindole (1H-pyrrolo[3,2-c]pyridine) serves as a bioisostere for indole, the introduction of iodine atoms at the C2 and C3 positions introduces unique electronic perturbations. Specifically, the high polarizability of iodine and the formation of
Computational Strategy: Handling the "Heavy Atom" Challenge
Modeling di-iodo systems requires deviation from standard organic chemistry basis sets (e.g., 6-31G*) due to the significant relativistic effects and core electron shielding of Iodine (
Theory Level Selection
To ensure scientific integrity, the following level of theory is prescribed. This selection balances computational cost with the accuracy needed to describe non-covalent interactions (NCIs).
| Component | Selection | Scientific Rationale (Causality) |
| Functional | Dispersion Correction: Standard B3LYP fails to capture the London dispersion forces critical for stacking interactions in azaindoles. | |
| Basis Set (Iodine) | def2-TZVP | Relativistic Effects: The Karlsruhe triple- |
| Basis Set (C, H, N) | def2-TZVP | Balance: Using a consistent basis set family minimizes Basis Set Superposition Error (BSSE). |
| Solvation Model | SMD (DMSO) | Experimental Relevance: Most cross-coupling and biological assays occur in polar media. The SMD (Solvation Model based on Density) is preferred over PCM for calculating solvation free energies. |
Computational Workflow
The following Graphviz diagram outlines the logical flow of the computational study, ensuring self-validation at every step.
Figure 1: Step-by-step computational workflow. The "Frequency Calc" serves as the critical checkpoint (Gatekeeper) to validate the stationary point before property analysis.
Structural & Electronic Properties[2][3][4][5][6]
Geometric Distortions
In this compound, the bulky iodine atoms at adjacent positions on the pyrrole ring induce steric strain.
-
Prediction: Expect a slight deviation from planarity in the I-C-C-I dihedral angle to relieve repulsion between the lone pairs of the iodine atoms.
-
Validation: Compare the calculated C2-C3 bond length against unsubstituted 5-azaindole. A lengthening of this bond (>1.42 Å) indicates steric destabilization.
Frontier Molecular Orbitals (FMO)
The introduction of Iodine drastically alters the HOMO-LUMO gap compared to the parent azaindole.
-
HOMO Character: Dominated by the Iodine
-orbitals and the -system of the pyrrole ring. -
LUMO Character: Localized primarily on the pyridine ring (specifically the N5 region), making it the electrophilic center.
-
Significance: A reduced band gap (approx. 3.5 - 4.0 eV) suggests red-shifted UV absorption and enhanced reactivity toward nucleophilic aromatic substitution (
) or oxidative addition in Palladium-catalyzed cross-couplings.
Reactivity Profiling: The Halogen Bond
The most critical feature of this molecule for drug discovery is the Halogen Bond (XB) .
The Sigma-Hole ( -hole)
Halogen bonding arises from the anisotropy of electron density on the halogen.[1][2][3] While the equatorial region of the Iodine is electron-rich (nucleophilic), the region along the C-I bond axis is electron-deficient.
-
Mechanism: The electron-withdrawing nature of the
hybridized carbon (in the azaindole ring) pulls density away from the Iodine, exposing the des shielded nuclear core. -
Visualization: Molecular Electrostatic Potential (MEP) maps will show a distinct blue cap (positive potential) on the tip of the Iodine atoms.
Interaction Pathway
The this compound molecule acts as a dual-donor/acceptor in supramolecular assemblies.
Figure 2: Interaction map showing the dual role of the Iodine atoms in self-assembly (crystal packing) and biological target engagement.
NBO Analysis Protocol
To quantify this interaction, Natural Bond Orbital (NBO) analysis is required.
-
Calculate: Second-order perturbation energy (
). -
Look for: Interaction between the lone pair of the acceptor (
or ) and the antibonding orbital of the C-I bond ( ). -
Threshold: An
kcal/mol indicates a chemically significant halogen bond.
Experimental Validation Protocol
A theoretical model is only as good as its experimental validation. Use the following assays to ground the DFT predictions.
| Method | Observable | DFT Correlate |
| X-Ray Crystallography | Intermolecular I...N distances < Sum of vdW radii (3.53 Å). | Geometry Optimization (Dimer/Tetramer inputs). |
| Raman Spectroscopy | Shift in C-I stretch (~500-600 cm⁻¹) upon complexation. | Frequency Calculation (Scaling factor ~0.965). |
| UV-Vis Spectroscopy | TD-DFT (First 6 excited states). |
References
-
Basis Set Selection for Iodine
-
Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305. Link
- Note: Defines the def2-TZVP standard for heavy
-
-
Halogen Bonding & Sigma-Holes
-
Politzer, P., et al. (2013). Halogen bonding and other
-hole interactions: a perspective. Journal of Molecular Modeling, 19, 4805–4811. Link - Note: The authoritative text on the electrost
-
-
DFT Functionals for Dispersion
-
Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link
- Note: Establishes B97X-D as the gold standard for non-covalent interactions.
-
-
Azaindole Scaffolds in Kinase Inhibition
-
Popowycz, F., et al. (2003). Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron, 59(10), 1571-1587. Link
- Note: Provides the synthetic context and structural baseline for azaindole deriv
-
Sources
Methodological & Application
Application Note: High-Fidelity Regioselective Suzuki Coupling of 2,3-Diiodo-5-azaindole
Executive Summary
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine in kinase inhibitors (e.g., Vemurafenib analogs). The 2,3-dihalogenated derivatives represent high-value synthetic linchpins, allowing for the sequential construction of polysubstituted libraries.
This Application Note details the protocol for the regioselective Suzuki-Miyaura coupling of 2,3-diiodo-5-azaindole. Unlike simple indoles, the additional pyridine nitrogen in the 5-position alters the electronic landscape, necessitating precise control over catalyst ligand sterics and base strength.
Key Technical Insight: In
Mechanistic Grounding & Regioselectivity
To achieve high yields, one must understand the electronic bias of the substrate.
-
C2 Position (
-to-Nitrogen): Inductively destabilized by the adjacent pyrrole nitrogen (especially when -protected with electron-withdrawing groups like Tosyl or Boc). This bond is weaker and more susceptible to oxidative addition by electron-rich Pd(0) species. -
C3 Position (
-to-Nitrogen): Electron-rich due to resonance donation from the pyrrole nitrogen (enamine character). Reactivity here is typically lower for nucleophilic cross-coupling but higher for electrophilic aromatic substitution.
Reaction Pathway Diagram
The following diagram illustrates the sequential functionalization logic.
Figure 1: Sequential reaction pathway driven by the electronic differentiation between C2 and C3 sites.
Experimental Protocols
Pre-requisite: N-Protection
Critical Step: Do not attempt this coupling on the free NH azaindole. The acidic NH proton (pKa ~13) will quench organometallic intermediates and poison the catalyst.
-
Recommendation: Protect with Tosyl (Ts) , Benzenesulfonyl (Bs) , or SEM group.
-
Why: Sulfonyl groups pull electron density, further activating the C2-I bond for oxidative addition.
Protocol A: C2-Selective Mono-Arylation
This protocol targets the synthesis of 2-aryl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine .
Reagents:
-
Substrate: 2,3-Diiodo-1-(phenylsulfonyl)-5-azaindole (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Strict stoichiometry is vital.
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM (3 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Procedure:
-
Setup: Charge a microwave vial or round-bottom flask with the diiodo substrate (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd catalyst.
-
Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. (Oxygen promotes homocoupling of boronic acids).
-
Solvent Addition: Add degassed 1,4-Dioxane and 2.0 M Na₂CO₃ solution via syringe.
-
Reaction:
-
Thermal: Heat to 60–70 °C for 4–6 hours.
-
Microwave: Irradiate at 80 °C for 30 minutes.
-
Control: Monitor by LC-MS.[1] Look for the disappearance of Starting Material (M+) and appearance of Mono-product (M+Ar-I).
-
Stop Condition: If Bis-coupled product (>5%) begins to form, quench immediately.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The 3-iodo product is usually less polar than the bis-product.
Data Interpretation:
| Component | Role | Optimization Note |
| Pd(PPh₃)₄ | Catalyst | Standard choice. Bulky PPh₃ ligands discourage double addition at lower temps. |
| Na₂CO₃ | Base | Mild base prevents rapid activation of the less reactive C3 position. |
| Temp (60°C) | Kinetic Control | Higher temps (>90°C) will overcome the activation energy barrier for C3 coupling. |
Protocol B: Sequential C3-Arylation
To install a different aryl group at C3 (generating a 2,3-diaryl scaffold), use the product from Protocol A.
Procedure Modifications:
-
Substrate: 2-Aryl-3-iodo-5-azaindole (from Protocol A).
-
Boronic Acid: 2nd Aryl-B(OH)₂ (1.5 – 2.0 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%) + S-Phos (10 mol%) OR Pd(dtbpf)Cl₂.
-
Base: K₃PO₄ (3.0 equiv) — Stronger base required.
-
Temperature: 100–110 °C (Reflux).
Troubleshooting & Optimization Guide
If regioselectivity is poor (e.g., obtaining a mixture of C2, C3, and Bis-products), follow this logic tree.
Figure 2: Decision matrix for optimizing regioselectivity.
Common Pitfalls
-
Deiodination: If the C3-iodine is lost (forming 2-aryl-5-azaindole), the reaction is too reductive. Solution: Remove alcohol co-solvents (use pure Toluene or DMF) and ensure rigorous degassing.
-
Protodeboronation: The boronic acid degrades before coupling. Solution: Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Molander salts) for greater stability.
References
-
Azaindole Scaffold Utility
-
Regioselectivity in Polyhalogenated Heterocycles
-
General Suzuki Coupling Methodology
-
Synthesis of 5-Azaindoles
- Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Source: MDPI.
-
URL:[Link]
Disclaimer: This protocol involves the use of transition metals and halogenated organic compounds.[7][8] Standard chemical safety practices (PPE, fume hood usage) must be observed. The regioselectivity described is substrate-dependent and may vary with different N-protecting groups.
Sources
- 1. diglib.tugraz.at [diglib.tugraz.at]
- 2. mdpi.com [mdpi.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols for Sonogashira Cross-Coupling of 2,3-Diiodo-5-azaindole
Introduction: The Strategic Importance of Functionalized Azaindoles in Modern Drug Discovery
The azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically successful drugs and investigational agents.[1][2] Its bioisosteric relationship to indole allows for the modulation of physicochemical properties such as solubility, pKa, and lipophilicity, which can be fine-tuned to optimize drug-target interactions and ADME-tox profiles.[3] Specifically, the 5-azaindole isomer has garnered significant attention. The strategic introduction of substituents onto the azaindole core is paramount for exploring structure-activity relationships (SAR) and developing novel therapeutics.
The Sonogashira cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[4][5][6] This powerful transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, and it proceeds under mild conditions, tolerating a wide range of functional groups.[4][6][7] The resulting alkynyl-substituted heterocycles are versatile intermediates, readily convertible to a variety of other functional groups, or they can be key pharmacophores in their own right.
This application note provides a comprehensive guide to the Sonogashira cross-coupling of 2,3-diiodo-5-azaindole, a versatile building block for the synthesis of diversely functionalized 5-azaindole libraries. We will delve into the mechanistic underpinnings of the reaction, offer detailed protocols for both selective mono-alkynylation and di-alkynylation, and provide insights into reaction optimization and troubleshooting.
Mechanistic Considerations for the Sonogashira Cross-Coupling Reaction
The Sonogashira reaction proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle. A thorough understanding of this mechanism is crucial for rationalizing reaction conditions and troubleshooting unforeseen outcomes.
The Dual Catalytic Cycle
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (in our case, this compound) to form a Pd(II) intermediate.[4][8]
-
Formation of Copper Acetylide: Concurrently, the terminal alkyne reacts with the copper(I) co-catalyst in the presence of a base to form a copper acetylide species.[8]
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.[4][8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final alkynyl-substituted product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[4][8]
Caption: Figure 1. Simplified Catalytic Cycles of the Sonogashira Reaction.
Controlling Selectivity in Di-iodinated Systems
A key challenge in the functionalization of di-halogenated substrates is achieving selective mono-substitution. The reactivity of aryl halides in the Sonogashira coupling generally follows the trend: I > Br > Cl > F.[4] In the case of this compound, the electronic and steric environment of the two iodine atoms will influence their relative reactivity. The C2-iodo substituent is generally more reactive than the C3-iodo substituent in related indole systems due to electronic effects. This inherent reactivity difference can be exploited to achieve selective mono-alkynylation at the C2 position by carefully controlling the reaction stoichiometry and conditions.
Experimental Protocols
Materials and Reagents
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., THF, DMF, 1,4-dioxane)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Terminal alkyne
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Safety Precautions: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and copper iodide are toxic and should be handled with care.
Protocol 1: Selective Mono-alkynylation of this compound at the C2-Position
This protocol is designed to favor the formation of the 2-alkynyl-3-iodo-5-azaindole product.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and an inert gas inlet, add this compound (1.0 eq).
-
Catalyst and Co-catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (0.1 eq).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts. Rinse the celite pad with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-3-iodo-5-azaindole.
| Parameter | Condition | Rationale |
| Stoichiometry of Alkyne | 1.1 equivalents | A slight excess of the alkyne drives the reaction to completion while minimizing di-substitution. |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | A common and effective catalyst for Sonogashira couplings.[5] |
| Copper Co-catalyst | CuI (10 mol%) | Facilitates the formation of the copper acetylide, accelerating the reaction.[5] |
| Base | Triethylamine (3 eq) | Acts as a base to deprotonate the terminal alkyne and scavenge the HI byproduct.[4] |
| Solvent | Anhydrous THF | A common aprotic solvent that solubilizes the reactants and catalysts. |
| Temperature | Room Temperature | Milder conditions favor selective mono-coupling at the more reactive C2 position. |
Table 1. Optimized Conditions for Selective Mono-alkynylation.
Protocol 2: Di-alkynylation of this compound
This protocol is designed to achieve the coupling of two equivalents of a terminal alkyne to both the C2 and C3 positions of the 5-azaindole core.
Step-by-Step Methodology:
-
Reaction Setup: Follow the same initial setup as in Protocol 1.
-
Reagent Stoichiometry: Use an excess of the terminal alkyne (2.5 - 3.0 eq).
-
Catalyst Loading: A slightly higher catalyst loading may be beneficial (e.g., Pd(PPh₃)₄, 0.08 eq; CuI, 0.15 eq).
-
Reaction Conditions: The reaction will likely require elevated temperatures (e.g., 60-80 °C) and a longer reaction time to drive the second coupling at the less reactive C3 position.
-
Reaction Monitoring: Monitor the disappearance of the mono-alkynylated intermediate and the formation of the di-alkynylated product by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.
| Parameter | Condition | Rationale |
| Stoichiometry of Alkyne | 2.5 - 3.0 equivalents | A larger excess of the alkyne is required to drive the reaction to completion at both positions. |
| Palladium Catalyst | Pd(PPh₃)₄ (8 mol%) | A slightly higher loading can help overcome the decreased reactivity of the C3-iodo group. |
| Copper Co-catalyst | CuI (15 mol%) | Ensures efficient formation of the copper acetylide for the second coupling. |
| Base | Triethylamine (4-5 eq) | A larger excess is needed to neutralize the two equivalents of HI produced. |
| Solvent | Anhydrous DMF or Dioxane | Higher boiling point solvents are suitable for the elevated reaction temperatures. |
| Temperature | 60 - 80 °C | Increased temperature provides the necessary activation energy for the second, less facile coupling. |
Table 2. Optimized Conditions for Di-alkynylation.
Workflow for Selective Functionalization
The following diagram illustrates the strategic, stepwise functionalization of this compound.
Caption: Figure 2. Strategic Functionalization of this compound.
Troubleshooting and Key Considerations
-
Homocoupling of Alkynes (Glaser Coupling): This is a common side reaction in Sonogashira couplings, leading to the formation of diynes. It can be minimized by ensuring strictly anaerobic conditions and by using copper-free Sonogashira protocols if it becomes problematic.[9]
-
Dehalogenation: In some cases, reductive dehalogenation of the starting material can occur. This can be mitigated by using a less reactive base or by lowering the reaction temperature.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere.
-
Poor Solubility: If the starting material or product has poor solubility, a different solvent system (e.g., DMF, NMP) may be required.
Conclusion
The Sonogashira cross-coupling of this compound is a powerful and versatile method for the synthesis of a wide array of functionalized 5-azaindole derivatives. By carefully controlling the reaction conditions, it is possible to achieve either selective mono-alkynylation at the C2 position or di-alkynylation at both the C2 and C3 positions. The protocols and insights provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to leverage this important transformation in their synthetic endeavors, ultimately accelerating the discovery of novel therapeutics based on the privileged 5-azaindole scaffold.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
- Ali, A., et al. (2020).
- Gao, C., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Mathew, S. S., et al. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. [Source not further specified].
-
Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). Retrieved February 23, 2026, from [Link]
-
Sonogashira Coupling. (2020, July 25). YouTube. Retrieved February 23, 2026, from [Link]
- Bollack, B., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
- Azaindole Therapeutic Agents. (2020). [Source not further specified].
- C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. (2025, December 10). MDPI.
- Recent advances in the global ring functionalization of 7-azaindoles. (2020). RSC Publishing.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). [Source not further specified].
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). [Source not further specified].
-
A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters.
-
Azaindole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - Semantic Scholar. (2021, February 10). Retrieved February 23, 2026, from [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Synthesis of 2,3-Disubstituted 5-Azaindoles: A Guide to Sequential Cross-Coupling from a Diiodo Intermediate
Introduction: The 5-Azaindole Scaffold in Modern Drug Discovery
The 5-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere of indole.[1][2] This structural modification, replacing a carbon atom in the benzene ring of indole with a nitrogen atom, profoundly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability. These altered properties can lead to enhanced target affinity, improved pharmacokinetic profiles, and novel intellectual property.[1][3] Consequently, 5-azaindole derivatives have emerged as critical components in a variety of therapeutic agents, most notably as potent inhibitors of protein kinases, which are pivotal targets in oncology and inflammatory diseases.[1][4]
The strategic introduction of diverse substituents at the C2 and C3 positions of the 5-azaindole core allows for the fine-tuning of biological activity and selectivity. This guide provides a comprehensive overview and detailed protocols for a robust synthetic strategy to access these valuable 2,3-disubstituted 5-azaindoles, leveraging a versatile 2,3-diiodo-5-azaindole intermediate. This approach hinges on the differential reactivity of the C2- and C3-iodide bonds, enabling sequential and regioselective palladium-catalyzed cross-coupling reactions.
The Synthetic Blueprint: Leveraging a Dihalogenated Intermediate
The power of using a dihalogenated intermediate, such as this compound, lies in the ability to perform sequential, site-selective cross-coupling reactions. This strategy offers a modular approach to building molecular complexity, allowing for the introduction of two different substituents in a controlled manner. The general workflow is depicted below.
Figure 1. Overall workflow for the synthesis of 2,3-disubstituted 5-azaindoles.
The choice to protect the azaindole nitrogen (e.g., with a sulfonyl or SEM group) is a critical first step. This prevents side reactions and can influence the regioselectivity of the subsequent halogenation and cross-coupling steps. The iodination is then performed, followed by two distinct palladium-catalyzed cross-coupling reactions: a Sonogashira coupling to install an alkynyl group, and a Suzuki coupling to introduce an aryl or heteroaryl moiety.
Part 1: Synthesis of the Key this compound Intermediate
The synthesis of the diiodo intermediate is paramount. While direct iodination of 5-azaindole can be challenging and lead to mixtures, a directed ortho-metalation approach on an N-protected substrate provides a reliable and regioselective route.
Protocol 1: N-Protection and Di-iodination of 5-Azaindole
Rationale: The pyrrolic nitrogen of the azaindole is nucleophilic and can interfere with the organometallic reagents used in cross-coupling. Protection, for instance with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, renders it inert to the reaction conditions and enhances solubility in organic solvents. The subsequent di-iodination is achieved via a one-pot, two-step lithiation-iodination sequence. The C2 position is the most acidic and is deprotonated first, followed by quenching with iodine. A second equivalent of base and iodine then functionalizes the C3 position.
Materials:
-
5-Azaindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
N-Protection:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of 5-azaindole (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 eq.) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction with water and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-SEM-5-azaindole.
-
-
Di-iodination:
-
Dissolve N-SEM-5-azaindole (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.
-
Add n-BuLi (1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add a solution of iodine (1.1 eq.) in anhydrous THF dropwise. Stir for 30 minutes at -78 °C.
-
Add a second portion of n-BuLi (1.2 eq.) dropwise and stir for an additional 1.5 hours at -78 °C.
-
Add a second solution of iodine (1.2 eq.) in anhydrous THF dropwise and stir for another 30 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Warm the mixture to room temperature and add saturated aqueous Na₂S₂O₃ to quench excess iodine.
-
Extract the product with EtOAc. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to afford N-SEM-2,3-diiodo-5-azaindole.
-
Part 2: Sequential Cross-Coupling for 2,3-Disubstitution
The differential reactivity of the C-I bonds at the C2 and C3 positions is the cornerstone of this synthetic strategy. The C3-I bond is generally more reactive towards palladium-catalyzed reactions like Sonogashira coupling due to electronic effects. This allows for selective functionalization at C3 while leaving the C2-I bond intact for a subsequent transformation.[5]
Protocol 2: Regioselective C3-Sonogashira Coupling
Rationale: The Sonogashira reaction is a reliable method for forming C(sp²)-C(sp) bonds.[2] The use of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, in conjunction with a copper(I) co-catalyst facilitates the coupling of the more reactive C3-iodide with a terminal alkyne.[5] Triethylamine acts as a base to neutralize the HI generated during the reaction.[2][5]
Materials:
-
N-SEM-2,3-diiodo-5-azaindole
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq.)
-
Copper(I) iodide (CuI) (0.1 eq.)
-
Anhydrous Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of N-SEM-2,3-diiodo-5-azaindole (1.0 eq.) and the terminal alkyne (1.1 eq.) in a mixture of anhydrous THF and TEA, add Pd(PPh₃)₂Cl₂ (0.05 eq.) and CuI (0.1 eq.).
-
Degas the reaction mixture with argon for 15 minutes.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Resuspend the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the C3-alkynylated-C2-iodo-5-azaindole intermediate.
Protocol 3: C2-Suzuki Coupling
Rationale: With the C3 position functionalized, the remaining C2-iodide is now the target for the second cross-coupling reaction. The Suzuki-Miyaura coupling is an excellent choice for forming C(sp²)-C(sp²) bonds, allowing the introduction of a wide variety of aryl and heteroaryl groups.[6][7] A robust palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) is often employed, with a base such as potassium carbonate to facilitate the transmetalation step.[7]
Materials:
-
C3-alkynylated-C2-iodo-5-azaindole intermediate
-
Aryl or heteroaryl boronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
In a reaction vessel, combine the C3-alkynylated-C2-iodo-5-azaindole intermediate (1.0 eq.), the boronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Add the dioxane/water solvent mixture.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to reflux (approx. 90-100 °C) and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate and purify by flash column chromatography to obtain the fully substituted N-SEM-2-aryl-3-alkynyl-5-azaindole.
Protocol 4: N-Deprotection
Rationale: The final step is the removal of the N-protecting group to yield the target 2,3-disubstituted 5-azaindole. The cleavage of the SEM group is typically achieved under acidic conditions or with a fluoride source.
Procedure (Acidic Cleavage):
-
Dissolve the N-SEM protected compound in a suitable solvent like dichloromethane (DCM).
-
Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq.), and stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or EtOAc, dry the organic layer, and concentrate.
-
Purify by column chromatography or recrystallization as needed.
Data Summary and Optimization
The yields and optimal conditions for these reactions can vary depending on the specific substrates used. Below is a representative table summarizing expected outcomes for this synthetic sequence.
| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield |
| 1 | N-Protection | SEM-Cl, NaH | THF | 0 °C to RT | >90% |
| 2 | Di-iodination | n-BuLi, I₂ | THF | -78 °C | 60-75% |
| 3 | C3-Sonogashira | Pd(PPh₃)₂Cl₂, CuI, TEA | THF/TEA | RT | 70-85% |
| 4 | C2-Suzuki | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | Reflux | 65-80% |
| 5 | Deprotection | TFA | DCM | RT | >85% |
Table 1. Summary of reactions, key reagents, and typical yields for the synthesis of 2,3-disubstituted 5-azaindoles.
Expert Insights for Optimization:
-
Regioselectivity: While the C3-position is generally more reactive, the choice of palladium catalyst and ligands can further enhance the selectivity. For instance, using bulky phosphine ligands can disfavor reaction at the more sterically hindered C2-position in the first coupling step. The use of Pd(dppf)Cl₂ has been reported to afford higher regioselectivity in some azaindole functionalizations.[6]
-
Substrate Scope: Electron-withdrawing groups on the boronic acid or alkyne can sometimes slow down the reaction rate, requiring longer reaction times or higher catalyst loading. Conversely, electron-donating groups often facilitate the coupling.
-
One-Pot Procedures: For certain substrate combinations, it may be possible to perform the Sonogashira and Suzuki couplings in a one-pot fashion, which can improve overall efficiency by reducing intermediate purification steps. This, however, requires careful optimization of the reaction conditions.[8]
Conclusion
The sequential, regioselective functionalization of a this compound intermediate represents a powerful and versatile strategy for the synthesis of medicinally relevant 2,3-disubstituted 5-azaindoles. This approach provides a modular platform for generating diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. By understanding the principles behind each step—from N-protection and directed iodination to the nuances of palladium-catalyzed cross-coupling—researchers can effectively harness this methodology to construct complex molecular architectures with high precision and control.
References
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. WO2014102377A1 - Azaindole derivatives as multi kinase inhibitors - Google Patents [patents.google.com]
- 5. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 7. Frontiers | Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents [frontiersin.org]
- 8. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles [mdpi.com]
Introduction: The Strategic Importance of the 5-Azaindole Scaffold
An In-Depth Guide to the Regioselective Functionalization of the 5-Azaindole Core: Application Notes and Protocols
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) framework is a cornerstone heterocyclic motif in modern medicinal chemistry. As a bioisostere of the natural indole nucleus, it offers a unique combination of structural and electronic properties that are highly sought after in drug design.[1][2] The replacement of the C-5 methine group in indole with a nitrogen atom introduces a hydrogen bond acceptor, alters the molecule's pKa and dipole moment, and can significantly enhance solubility and metabolic stability.[3] These modulations allow for fine-tuning of a compound's ADME-Tox profile and its interaction with biological targets, making 5-azaindole a "privileged structure" in the development of therapeutics, particularly kinase inhibitors.[2][3]
However, the synthetic chemistry of 5-azaindole presents distinct challenges compared to its indole counterpart. The presence of the electron-deficient pyridine ring alters the electronic landscape of the entire bicyclic system, often complicating classical indole synthesis and functionalization methods.[1][4] This guide provides a detailed exploration of robust and regioselective strategies for the functionalization of the 5-azaindole core, offering both mechanistic insights and field-proven protocols for researchers in drug discovery and organic synthesis.
Electrophilic Aromatic Substitution: Targeting the Pyrrole Ring
The pyrrole moiety of the 5-azaindole core remains sufficiently electron-rich to undergo electrophilic aromatic substitution. The reaction overwhelmingly occurs at the C3 position, which is the most nucleophilic site, analogous to indole chemistry.
C3-Halogenation
Introducing a halogen atom at the C3 position is a critical step for subsequent cross-coupling reactions. While various halogenating agents can be used, precise control of stoichiometry and reaction conditions is key to prevent di- or tri-halogenation.[5]
Causality Behind Experimental Choices: The use of N-halosuccinimides (NCS, NBS, NIS) provides a mild and reliable source of electrophilic halogen. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile can facilitate the reaction by stabilizing charged intermediates. For less reactive substrates, performing the reaction at room temperature or with gentle heating can drive it to completion. A noteworthy modern approach involves an electrochemical cascade that achieves simultaneous N-acylation and C3-halogenation, offering high atom economy.[6][7] This method avoids the need for external chemical oxidants by generating the halogen electrophile in situ at the anode.[6]
Protocol 1: Regioselective C3-Bromination of 5-Azaindole
Materials:
-
5-Azaindole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5-azaindole.
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by pouring it into a beaker of ice water.
-
The product often precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-bromo-5-azaindole.
Protocol 2: Electrochemical Cascade N-Acylation and C3-Chlorination[6]
Materials:
-
4-Azaindole (1.0 equiv, 0.2 mmol) - Note: Protocol is adaptable for 5-azaindole.
-
Propionyl chloride (1.0 equiv, 0.2 mmol)
-
Anhydrous Dimethylacetamide (DMA) (4 mL)
-
Carbon cloth (CC) anode, Stainless steel (SS) cathode
-
Constant current source
Procedure:
-
In an undivided electrochemical cell, dissolve the azaindole and acid chloride in DMA.
-
Insert the carbon cloth anode and stainless steel cathode into the solution.
-
Apply a constant current of 5 mA and stir the reaction at room temperature.
-
Run the reaction for approximately 4 hours (total charge of ~3.7 F/mol).
-
Monitor the reaction by LC-MS.
-
Upon completion, the product can be isolated using standard aqueous work-up and purification by chromatography. This process yields the 3-chloro-1-acyl-azaindole directly.
C3-Acylation (Friedel-Crafts Type)
Direct acylation at the C3 position provides a straightforward route to valuable ketone intermediates. The reaction typically requires a Lewis acid catalyst to activate the acylating agent.[8]
Causality Behind Experimental Choices: The choice of Lewis acid and solvent is crucial. Strong Lewis acids like AlCl₃ can sometimes lead to complex formation with the pyridine nitrogen, deactivating the ring system or causing side reactions.[9] Milder Lewis acids like SnCl₄ or TiCl₄ in a non-coordinating solvent like dichloromethane (CH₂Cl₂) at low temperatures often provide better results and regioselectivity.[8] Using an acyl chloride or anhydride as the acylating agent is standard.
Caption: Workflow for Friedel-Crafts Acylation of 5-Azaindole.
Metal-Catalyzed Cross-Coupling: The Workhorse of Diversification
Palladium-catalyzed cross-coupling reactions are indispensable for functionalizing the 5-azaindole core, enabling the formation of C-C, C-N, and C-O bonds.[1][10][11] These reactions typically require a pre-functionalized (e.g., halogenated) azaindole.
Suzuki-Miyaura Coupling
The Suzuki coupling is a powerful method for introducing aryl, heteroaryl, or vinyl groups.[12] The reaction is generally tolerant of the unprotected N-H group on the pyrrole ring, although N-protection can sometimes improve yields.[13]
Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is paramount for success.
-
Catalyst/Ligand: Palladium sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are common. The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos often accelerate the oxidative addition and reductive elimination steps, leading to higher yields and broader substrate scope.[12]
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid/ester for transmetalation. The choice of base can depend on the lability of other functional groups in the molecule.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reaction components.
Protocol 3: Suzuki-Miyaura Coupling of 3-Bromo-5-Azaindole
Materials:
-
3-Bromo-5-azaindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
1,4-Dioxane
-
Argon or Nitrogen atmosphere
Procedure:
-
Combine 3-bromo-5-azaindole, the arylboronic acid, and Pd(PPh₃)₄ in a flask suitable for heating under reflux.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add 1,4-dioxane, followed by the aqueous Na₂CO₃ solution.
-
Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (usually 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel chromatography to obtain the 3-aryl-5-azaindole.
Table 1: Comparison of Common Cross-Coupling Reactions for 5-Azaindole Functionalization
| Reaction Type | Coupling Partners | Typical Catalyst System | Key Application |
| Suzuki-Miyaura | Halo-azaindole + Boronic Acid/Ester | Pd(0) or Pd(II) with phosphine ligand (e.g., SPhos, PPh₃) | C(sp²)-C(sp²) bond formation (Arylation, Vinylation)[3] |
| Sonogashira | Halo-azaindole + Terminal Alkyne | Pd(0)/Cu(I) co-catalysis (e.g., PdCl₂(PPh₃)₂/CuI) | C(sp²)-C(sp) bond formation (Alkynylation)[1][14] |
| Buchwald-Hartwig | Halo-azaindole + Amine | Pd(0) or Pd(II) with bulky phosphine ligand (e.g., BINAP, Xantphos) | C(sp²)-N bond formation (Amination)[15][16] |
| Heck | Halo-azaindole + Alkene | Pd(0) or Pd(II) with phosphine ligand | C(sp²)-C(sp²) bond formation (Vinylation)[12] |
Sonogashira Coupling
This reaction is the premier method for installing alkyne functionalities. It is often employed in tandem sequences where a Sonogashira coupling is followed by an intramolecular cyclization to construct the azaindole ring itself.[1][12][14] When used for functionalization, it provides a linear C(sp) linker, useful for extending molecular scaffolds.
Caption: Simplified Sonogashira catalytic cycle for azaindole functionalization.
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, crucial for installing amine functionalities common in kinase inhibitors. A significant challenge has been the potential for the N-H acidic proton of the azaindole to interfere with the catalytic cycle.[13] However, modern catalyst systems with bulky, electron-rich ligands have been developed that are highly effective even for unprotected N-H heterocycles.[15][17]
Causality Behind Experimental Choices: The success of Buchwald-Hartwig amination on unprotected azaindoles hinges on using a catalyst system where the rate of productive reductive elimination is much faster than catalyst inhibition or decomposition pathways.
-
Ligands: Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands (e.g., DPEPhos) are often required. These ligands promote the crucial C-N reductive elimination step from the palladium center.
-
Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is necessary to deprotonate the amine coupling partner, but care must be taken as it can also deprotonate the azaindole N-H.
Advanced Strategies: C-H Functionalization
Direct C-H functionalization represents a more modern and atom-economical approach, avoiding the need for pre-halogenation of the azaindole core.[18] While still a developing area for the 5-azaindole isomer specifically, methods are emerging. These reactions often rely on a directing group to achieve regioselectivity, guiding a transition metal catalyst to a specific C-H bond. For azaindoles, the pyridine nitrogen or a substituent installed at the N1 position can act as a directing group.
Conceptual Workflow for Directed C-H Functionalization:
-
Coordination: The directing group on the azaindole substrate coordinates to the metal catalyst (e.g., Pd, Rh).
-
C-H Activation: The catalyst mediates the cleavage of a nearby C-H bond (often via concerted metalation-deprotonation), forming a metallacyclic intermediate.
-
Functionalization: The metallacycle reacts with a coupling partner (e.g., an aryl halide, alkene).
-
Catalyst Regeneration: The product is released, and the active catalyst is regenerated.
The regioselectivity is dictated by the position of the directing group and the formation of a stable, low-energy metallacyclic intermediate. For example, using the pyridine N-oxide can direct arylation to the C6 position of a 7-azaindole.[18] Similar principles can be applied to achieve functionalization on the pyridine ring of the 5-azaindole core.
Building Complexity: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing new ring systems fused to the azaindole core.[19] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[20] To apply this to the 5-azaindole system, one must first synthesize a "5-azatryptamine" equivalent.
Causality Behind Experimental Choices: The reaction proceeds via the formation of an iminium ion, which is a potent electrophile. The electron-rich C3 position of the azaindole ring then acts as the nucleophile to close the ring.[19] The choice of acid catalyst can be critical; traditional strong acids (TFA, HCl) work well, but milder acids like acetic acid can also be effective and may offer different diastereoselectivity in certain cases.[21]
Caption: Key steps in the Pictet-Spengler reaction.
References
-
Marques, M. M. B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2689. [Link]
-
Song, J. J., et al. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1120-1132. [Link]
-
Reddy, T. R., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances, 10(49), 29429-29447. [Link]
-
Song, J. J., et al. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. PubMed, PMID: 17576479. [Link]
-
Chen, Y., et al. (2016). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 20(8), 1466-1471. [Link]
-
Hui, E. H. Y., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Bioengineering and Biotechnology, 10, 1032707. [Link]
-
Reddy, T. R., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link]
-
Marques, M. M. B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2689. [Link]
-
Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19695-19732. [Link]
-
Kulyk, O., et al. (2021). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry, 19(2), 368-378. [Link]
-
de Souza, M. V. N., et al. (2019). Combination of Sonogashira coupling and 5-endo-dig cyclization for the synthesis of 2,6-disubstituted-5-azaindoles. Journal of the Brazilian Chemical Society, 30(4), 856-862. [Link]
-
Ponra, S., et al. (2025). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. [Link]
-
Martins, P., et al. (2020). A Journey through Hemetsberger–Knittel, Leimgruber–Batcho and Bartoli Reactions: Access to Several Hydroxy 5‐ and 6‐Azaindoles. ChemistryOpen, 9(6), 661-669. [Link]
-
Marques, M. M. B., et al. (2018). Sonogashira mediated synthesis of 5-nitro-7-azaindole[4]. ResearchGate. [Link]
- Ye, W., et al. (2016). A process for preparing halogenated azaindole compounds using pybrop.
-
Djebbar, S., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Catalysts, 11(10), 1153. [Link]
-
Hui, E. H. Y., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. ResearchGate. [Link]
-
Zulkifli, S. Z., et al. (2023). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. Malaysian Journal of Chemistry, 25(2), 194-201. [Link]
-
Kumar, A., et al. (2019). Suzuki coupling of compound 4b with several aryl boronic acids 5a–e. ResearchGate. [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Kumar, V., et al. (2018). Synthesis of Tetrahydro-5-azaindoles and 5-Azaindoles Using Pictet-Spengler Reaction - Appreciable Difference in Products Using Different Acid Catalysts. ResearchGate. [Link]
-
Marques, M. M. B. (2019). Investigation of the reactivity of aminopyridines on C-H activation reaction: a direct route to azaindoles. RUN - UNL Repository. [Link]
-
Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. [Link]
-
Wikipedia contributors. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]
-
Börgel, J., et al. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 55(8), 2843-2847. [Link]
-
Hill, E. A., et al. (2020). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 15(1), 225-233. [Link]
-
Nagarajan, R., & Perumal, P. T. (1986). Synthesis of 5-Acylindoles via Regioselective Acylation of 3-Trifluoroacetylindole. Synthesis, 1986(10), 844-846. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(4), 704-707. [Link]
-
Plas, A., et al. (2016). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. The Journal of Organic Chemistry, 81(15), 6339-6352. [Link]
-
Charles, M. D., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965-3968. [Link]
-
Chen, Y., et al. (2018). Overview of the Pictet‐Spengler reaction. ResearchGate. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Name Reactions. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Name Reactions. [Link]
-
Singh, G., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2296. [Link]
-
Mercado, B. Q., et al. (2017). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Israel Journal of Chemistry, 57(3-4), 254-263. [Link]
-
Reddy, T. R., et al. (2020). Azaindolines featured in various drug discovery programs. ResearchGate. [Link]
-
Ponra, S., et al. (2025). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. [Link]
-
Wang, Y., et al. (2025). Discovery of New Azaindole Metallo-Deubiquitinase CSN5 Inhibitors. Figshare. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. ikm.org.my [ikm.org.my]
- 9. researchgate.net [researchgate.net]
- 10. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Organometallic methods for the synthesis and functionalization of azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Note & Experimental Protocol: Regioselective Sonogashira Coupling of Diiodo-azaindoles for the Synthesis of Advanced Intermediates
Abstract
The azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of therapeutic agents.[1][2] The functionalization of this heterocyclic system is crucial for modulating its pharmacological properties. This application note provides a detailed experimental protocol for the Sonogashira cross-coupling reaction applied to diiodo-azaindole substrates. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step procedure for regioselective mono-alkynylation, and discuss critical parameters for reaction optimization and troubleshooting. This guide is intended to equip researchers with the practical knowledge to successfully synthesize complex alkynyl-azaindole derivatives, which are valuable precursors for drug discovery and materials science.[3]
Introduction: The Significance of Azaindole Alkynylation
Azaindoles, as bioisosteres of indoles, exhibit a broad spectrum of biological activities, making them highly attractive targets in drug discovery.[1][2] The introduction of an alkyne moiety via the Sonogashira reaction provides a versatile handle for further chemical transformations, such as cyclizations, click chemistry, or the synthesis of conjugated systems. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming C(sp²)-C(sp) bonds under mild conditions.[3][4][5]
When employing dihalogenated substrates like diiodo-azaindoles, the key challenge lies in achieving regioselective functionalization. The differential reactivity of the two iodine atoms, influenced by the electronic environment of the azaindole core, can be exploited to favor mono- over di-substitution. This controlled alkynylation is paramount for the stepwise synthesis of complex, unsymmetrical molecules.
Mechanistic Overview: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.
The Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition with the aryl iodide (the diiodo-azaindole) to form a Pd(II) complex.[5]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex.[4]
-
Reductive Elimination: The desired alkynylated product is formed, and the Pd(0) catalyst is regenerated.
The Copper Cycle:
-
Coordination: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: A base facilitates the deprotonation of the alkyne, forming a copper(I) acetylide intermediate.[7] This species is then ready for the transmetalation step with the palladium complex.
It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction in the presence of copper and oxygen.[4][8]
Figure 1: Simplified representation of the Sonogashira catalytic cycles.
Experimental Protocol: Mono-alkynylation of a Diiodo-azaindole
This protocol is a general guideline and may require optimization for specific diiodo-azaindole substrates and terminal alkynes.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Diiodo-azaindole | ≥95% | Various | Starting material. |
| Terminal Alkyne | ≥98% | Various | Coupling partner. |
| PdCl₂(PPh₃)₂ | Catalyst grade | Various | Palladium precatalyst. |
| Copper(I) Iodide (CuI) | ≥98% | Various | Co-catalyst. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Various | Base and solvent. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Various | Co-solvent. |
| Nitrogen or Argon Gas | High purity | - | For inert atmosphere. |
| Schlenk Flask | - | - | Reaction vessel. |
| Magnetic Stirrer/Hotplate | - | - | - |
3.2. Reaction Setup and Procedure
The following workflow diagram outlines the key steps in the experimental procedure.
Figure 2: Experimental workflow for the Sonogashira reaction.
Step-by-Step Method:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the diiodo-azaindole (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Solvent and Base Addition: Add anhydrous THF (to achieve a concentration of ~0.1 M with respect to the diiodo-azaindole) and anhydrous triethylamine (2.0-3.0 eq) via syringe.
-
Degassing: Degas the resulting suspension by bubbling nitrogen or argon through it for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.0-1.2 eq) dropwise via syringe over a period of 5-10 minutes. The slow addition helps to minimize alkyne homocoupling.[8]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.[9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues. The filtrate is then washed with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Optimization and Troubleshooting
| Parameter | Recommendation/Rationale | Troubleshooting |
| Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are common choices.[5] For less reactive substrates, consider more electron-rich and bulky phosphine ligands.[5] | Low or No Conversion: Use fresh, high-quality catalyst. Ensure an inert atmosphere is maintained.[8] |
| Co-catalyst (CuI) | Essential for the classical Sonogashira.[4] Use fresh, high-purity CuI. | Significant Alkyne Homocoupling: Reduce the amount of CuI. Consider a copper-free protocol.[4] |
| Base | An amine base like triethylamine or diisopropylamine is standard.[4] It neutralizes the HX by-product and can also act as a solvent. | Incomplete Reaction: Ensure the base is anhydrous and in sufficient excess. |
| Solvent | THF, DMF, or acetonitrile are commonly used.[10] The choice can influence solubility and reaction rate. | Poor Solubility: Try a different solvent or a solvent mixture. |
| Temperature | Room temperature is often sufficient for iodides.[4] Gentle heating can accelerate the reaction but may increase side products. | Sluggish Reaction: Increase the temperature incrementally (e.g., to 50 °C). |
| Atmosphere | A strictly inert atmosphere is crucial to prevent catalyst deactivation and alkyne homocoupling.[8] | Messy Reaction Profile: Thoroughly degas all solvents and reagents before use.[8] |
Conclusion
The Sonogashira reaction is an indispensable tool for the synthesis of alkynylated azaindoles. By carefully controlling the reaction conditions, particularly the stoichiometry of the alkyne, it is possible to achieve regioselective mono-functionalization of diiodo-azaindole substrates. This protocol provides a robust starting point for researchers in drug discovery and related fields, enabling the efficient construction of complex molecular architectures. Further optimization may be necessary depending on the specific substrates employed.
References
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - MDPI. Available at: [Link]
-
Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions - Organic Chemistry Portal. Available at: [Link]
-
Combination of Sonogashira coupling and 5-endo-dig cyclization for the synthesis of 2,6-disubstituted-5-azaindoles - Taylor & Francis Online. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. Available at: [Link]
-
The copper/palladium cooperation in Sonogashira coupling. - ResearchGate. Available at: [Link]
-
Sonogashira mediated synthesis of 5-nitro-7-azaindole[11]. - ResearchGate. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - University of Nebraska-Lincoln. Available at: [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - Beilstein Journals. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF - ResearchGate. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]
-
Synthesis of azaindoles - Organic Chemistry Portal. Available at: [Link]
-
Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. - ResearchGate. Available at: [Link]
-
Synthesis of Azaindoles - ResearchGate. Available at: [Link]
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reactions for Di-iodinated Azaindoles
Welcome to the technical support resource for navigating the complexities of Sonogashira cross-coupling reactions with di-iodinated azaindole substrates. This guide is designed for chemistry professionals engaged in pharmaceutical research and development who encounter challenges with this specific, yet powerful, transformation. Azaindoles are critical scaffolds in medicinal chemistry, but their di-halogenated nature and inherent electronic properties introduce unique hurdles in cross-coupling chemistry, particularly concerning selectivity and catalyst stability.
This document moves beyond standard protocols to address the "why" behind common failures and optimization strategies, providing a framework for logical troubleshooting and robust reaction development.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with a di-iodinated azaindole is not working at all. What are the most common initial checks?
A1: When a complete reaction failure occurs with these substrates, the root cause often lies in one of three areas: catalyst integrity, reaction atmosphere, or substrate-specific inhibition.
-
Catalyst System Integrity: Verify the activity of your palladium source and, if used, the copper(I) co-catalyst. Palladium(0) complexes like Pd(PPh₃)₄ can be sensitive to air and moisture, while Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable but require in-situ reduction.[1][2] Copper(I) iodide is notoriously prone to oxidation (indicated by a color change from off-white to green/brown) and should be from a fresh, properly stored bottle.[1]
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen. Oxygen not only contributes to the decomposition of the Pd(0) catalyst into inactive palladium black[3] but also dramatically promotes the unwanted homocoupling of the terminal alkyne (Glaser coupling).[3][4] Ensure all solvents and amine bases are rigorously degassed (e.g., via three freeze-pump-thaw cycles or extensive sparging with argon/nitrogen) and that the reaction is maintained under a positive pressure of an inert gas.
-
Azaindole-Specific Issues: The pyridine nitrogen in the azaindole core can act as a ligand, coordinating to the palladium center and inhibiting catalysis. If you observe no reaction, consider if N-protection of the azaindole might be necessary, although this is a substrate-dependent issue.[5]
Q2: How can I control the selectivity between mono- and di-alkynylation on my di-iodinated azaindole?
A2: Achieving selective mono-alkynylation is a common goal and is primarily controlled by stoichiometry and reaction conditions.
-
Stoichiometry: For mono-coupling, use a slight deficiency or stoichiometric equivalent (0.95 to 1.1 equivalents) of the terminal alkyne relative to the di-iodinated azaindole.
-
Reaction Conditions: Employ the mildest possible conditions. Since aryl iodides are the most reactive halides in Sonogashira couplings (I > OTf > Br > Cl), these reactions can often be performed at or slightly above room temperature.[1][6] Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and the desired mono-alkynylated product is maximized.
-
For Di-alkynylation: To drive the reaction to completion, use an excess of the alkyne (>2.2 equivalents) and base, and consider increasing the temperature or extending the reaction time after the first coupling has occurred. The second coupling is often more sluggish due to increased steric hindrance and altered electronics.
Q3: Should I use a traditional copper-catalyzed Sonogashira or a copper-free protocol for my azaindole substrate?
A3: The choice involves a trade-off between reaction rate and side-product formation.
-
Copper-Catalyzed: The copper(I) co-catalyst accelerates the reaction by facilitating the deprotonation of the alkyne and the subsequent transmetalation step.[2] This is often the first approach for its reliability and speed. However, copper is the primary culprit in promoting oxidative alkyne homocoupling.[2][4]
-
Copper-Free: These protocols are advantageous when alkyne homocoupling is a persistent issue or when the starting alkyne is particularly valuable.[2] Copper-free reactions often require more specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle, and may require higher temperatures.[3][7] For sensitive substrates where minimizing side products is critical, exploring a copper-free method is highly recommended.
Troubleshooting Guide: Specific Scenarios
Issue 1: My reaction mixture turns black and stalls.
-
Question: Shortly after adding my reagents, the solution turned from a clear yellow/orange to a murky black suspension, and my starting material is no longer being consumed. What happened?
-
Answer: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of your Pd(0) catalyst.[3] This inactive, heterogeneous palladium is no longer available for the catalytic cycle.
-
Primary Cause: Presence of oxygen in the reaction vessel.
-
Troubleshooting Steps:
-
Improve Degassing Technique: Switch from sparging to a more rigorous freeze-pump-thaw method for all solvents and liquid bases (e.g., triethylamine).
-
Check Reagent Purity: Impurities in your substrates or reagents can poison the catalyst. If necessary, purify your azaindole and alkyne via recrystallization or chromatography.[1]
-
Evaluate Solvent Choice: While anecdotal, some chemists report that THF can promote the formation of palladium black more readily than solvents like DMF or acetonitrile.[8] Consider screening alternative anhydrous, degassed solvents.
-
Avoid Excessive Heat: While aryl iodides often react at room temperature, if heating is required, apply it gradually and do not exceed the temperature necessary for the reaction to proceed at a reasonable rate.
-
-
Issue 2: My main byproduct is the homocoupled alkyne (Glaser-Hay product).
-
Question: I am getting a good conversion of my starting material, but a significant portion of my product is the 1,3-diyne from my alkyne coupling with itself. How can I suppress this?
-
Answer: Alkyne homocoupling is a classic Sonogashira side reaction, directly mediated by the copper co-catalyst and oxygen.[3][4]
-
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: This is the most critical factor. Even trace amounts of oxygen can significantly accelerate Glaser coupling. Re-evaluate your inert atmosphere technique.
-
Reduce Copper Loading: High concentrations of CuI can favor the homocoupling pathway. Reduce the CuI loading to the minimum effective amount, typically 0.5–2 mol%.[9]
-
Slow Addition of Alkyne: Instead of adding the alkyne all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway over self-coupling.[3]
-
Switch to Copper-Free Conditions: If the above measures fail, eliminating copper entirely is the most definitive solution. This will likely require re-optimization with a different ligand system (e.g., using a bulky, electron-rich phosphine).[2]
-
-
Issue 3: The reaction is clean but very sluggish or stalls after partial conversion.
-
Question: My reaction proceeds cleanly without major side products, but it is extremely slow or stops before all the starting material is consumed. What factors should I investigate?
-
Answer: Sluggish reactivity with an otherwise clean profile points towards a suboptimal catalyst system or reaction conditions for your specific azaindole substrate.
-
Troubleshooting Steps:
-
Ligand Modification: The standard PPh₃ ligand may not be optimal. For electron-deficient heterocycles like azaindoles, or for sterically hindered substrates, more electron-donating and bulky ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps.[10][11] Screen ligands such as XPhos, SPhos, or dppf.[3]
-
Base and Solvent Screening: The choice of base and solvent can have a profound impact. An amine base like triethylamine or diisopropylethylamine is standard.[1] However, for some N-heterocyclic substrates, stronger inorganic bases like K₂CO₃, Cs₂CO₃, or KOt-Bu in a polar aprotic solvent like DMF or NMP can be more effective.[12][13]
-
Increase Temperature: Gently increase the reaction temperature in 10–20 °C increments. While iodides are reactive, the specific electronic nature of your azaindole may require more thermal energy. Use a sealed tube if volatile alkynes are used at elevated temperatures.[3][8]
-
Check for N-H Inhibition: If your azaindole has an unprotected N-H group, it can be deprotonated by the base. The resulting anion may have different electronic properties or could interfere with the catalyst. A trial reaction with an N-protected (e.g., N-Boc or N-SEM) azaindole can diagnose this issue.
-
-
Key Parameter Optimization Summary
This table provides starting points and optimization strategies for the key variables in a Sonogashira reaction involving di-iodinated azaindoles.
| Parameter | Recommended Starting Point | Optimization Strategy & Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%) | Pd(II) precatalysts are more air-stable.[1] If reactivity is low, screen other catalysts like Pd(dppf)Cl₂. |
| Ligand | PPh₃ (2-4 eq. to Pd) | For sluggish reactions, switch to bulky, electron-rich ligands (e.g., XPhos, P(t-Bu)₃) to accelerate oxidative addition.[3][11] |
| Copper Source | CuI (1-2 mol%) | Minimize to reduce homocoupling.[9] For persistent homocoupling, eliminate entirely (copper-free).[2] |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 eq.) | Must be anhydrous and degassed.[3] Screen inorganic bases (K₂CO₃, Cs₂CO₃) if amine bases are ineffective.[13] |
| Solvent | DMF or Acetonitrile (anhydrous, degassed) | Ensure good solubility of all components. If catalyst decomposition occurs, screen other solvents like dioxane or toluene.[9] |
| Temperature | Room Temperature to 60 °C | Start mild for reactive aryl iodides.[14] Increase incrementally (e.g., to 80-100 °C) only if the reaction is sluggish.[9] |
| Alkyne Stoichiometry | 1.0-1.1 eq. (mono-); >2.2 eq. (di-) | Stoichiometry is the primary control for selectivity. Use slow addition for valuable alkynes to suppress side reactions.[3] |
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting common Sonogashira reaction failures.
Caption: Troubleshooting decision tree for Sonogashira reactions.
Experimental Protocol: Selective Mono-Alkynylation
This protocol provides a robust starting point for the selective mono-alkynylation of a di-iodinated azaindole.
Materials:
-
Di-iodinated azaindole (1.0 eq.)
-
Terminal alkyne (1.05 eq.)
-
PdCl₂(PPh₃)₂ (0.02 eq.)
-
CuI (0.01 eq.)
-
Triethylamine (TEA), freshly distilled and degassed (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF), degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the di-iodinated azaindole (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.01 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed DMF via syringe to achieve a substrate concentration of ~0.1 M. Add the degassed TEA, followed by the terminal alkyne.
-
Reaction Execution: Stir the reaction mixture at room temperature. The solution should typically be a clear, light yellow to orange color. The formation of a salt (triethylammonium iodide) as a white precipitate is normal.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. Look for the consumption of the starting material and the formation of the mono-alkynylated product.
-
Workup: Once the starting material is consumed or the optimal yield of the mono-adduct is reached, quench the reaction by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-alkynylated azaindole.
References
-
[ResearchGate. "Sonogashira mediated synthesis of 5-nitro-7-azaindole[3]."]()
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. gold-chemistry.org [gold-chemistry.org]
- 20. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. DSpace [repository.kaust.edu.sa]
- 23. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sonogashira Coupling [organic-chemistry.org]
- 26. mdpi.com [mdpi.com]
- 27. arodes.hes-so.ch [arodes.hes-so.ch]
- 28. researchgate.net [researchgate.net]
regioselectivity issues in cross-coupling of dihalogenated pyridines
Status: Online | Tier: Advanced Technical Support | Topic: Dihalogenated Pyridines
Welcome to the Pyridyl-X Support Center
You have reached the Tier 3 Engineering Desk. We understand that coupling dihalogenated pyridines is rarely a simple "mix-and-stir" operation. It is a battle between electronic activation (inductive effects) and steric hindrance (catalyst accessibility).
This guide does not just list reactions; it debugs the molecular logic failure points that cause regio-scrambling.
Part 1: The Logic Core (Root Cause Analysis)
Before troubleshooting specific substrates, you must understand the "Operating System" of pyridine oxidative addition.
The Reactivity Hierarchy
In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is usually oxidative addition . The microprocessor of this reaction is the local electrophilicity of the carbon center.
-
Halogen Dominance:
.-
Rule: Bond Dissociation Energy (BDE) overrides positional bias. A C3-Iodide will react before a C2-Chloride.
-
-
Positional Bias (The "Intrinsic" Setting):
-
C2 / C6 (
-position): Most reactive. The adjacent Nitrogen pulls electron density (inductive effect), making the C-X bond highly electrophilic. -
C4 (
-position): Moderately reactive. Resonant electron withdrawal, but less inductive pull than C2. -
C3 / C5 (
-position): Least reactive. Behaves like an unactivated aryl halide.
-
Visualizing the Decision Matrix
The following diagram illustrates the logic flow for predicting the site of oxidative addition.
Caption: Decision tree for predicting the primary site of oxidative addition in dihalogenated pyridines.
Part 2: Troubleshooting Specific Substrates (Knowledge Base)
Ticket #101: 2,3-Dihalopyridines
Issue: User wants to couple at C3 but C2 is reacting, or user wants C2 and is seeing sluggish conversion.
-
Diagnosis: The electronic bias here is massive. The C2 position is highly activated; C3 is deactivated.
-
Resolution:
-
To couple C2 first: Use standard conditions (Pd(PPh3)4, Na2CO3). This is the natural path.
-
To couple C3 first: You cannot override this with ligands alone. You must change the hardware (the halogens).
-
Protocol: Synthesize 2-Chloro-3-bromopyridine . The C-Br bond (weaker) at C3 will undergo oxidative addition before the C-Cl bond (stronger) at C2, effectively "tricking" the catalyst.
-
-
Ticket #202: 2,4-Dihalopyridines (The "Conflict Zone")
Issue: "I have 2,4-dichloropyridine. I expected C2 coupling (more electron-deficient), but I am getting C4 product or a mixture."
-
Diagnosis: This is the most common failure point. While C2 is more electron-deficient (inductive), it is sterically encumbered by the Nitrogen lone pair and the catalyst's ligands. C4 is sterically open.
-
Standard Conditions (Pd(PPh3)4): Often favor C4 (the kinetic product) because the bulky triphenylphosphine ligands avoid the ortho-nitrogen.
-
-
Troubleshooting Protocol:
| Desired Position | Recommended Catalyst System | Mechanism |
| C4-Selective | Pd(PPh3)4 or Pd-NHC (e.g., Pd-PEPPSI-IPr) | Steric Control. Bulky ligands (NHCs) cannot fit near the N-lone pair at C2, forcing the reaction to C4. |
| C2-Selective | Pd(OAc)2 + Xantphos or Bis-phosphine ligands | Electronic/Chelation Control. Bidentate ligands with wide bite angles can overcome the steric repulsion, allowing the electronic preference for C2 to dominate. |
Ticket #303: 2,6-Dihalopyridines
Issue: "I want the mono-coupled product, but I keep getting the bis-coupled (diarylated) product."
-
Diagnosis: Once the first coupling occurs, the product is a 2-aryl-6-halopyridine. The new aryl group is electron-rich, which should deactivate the ring, but the remaining halogen is still highly activated. If the local concentration of boronic acid is high, the second addition happens immediately.
-
Resolution:
-
Stoichiometry: Use a deficiency of boronic acid (0.8 equiv) relative to the pyridine.
-
High Dilution: Run the reaction more dilute (0.05 M) to minimize the encounter rate between the mono-product and the active catalyst.
-
Part 3: Experimental Protocols
Protocol A: Ligand Screening for 2,4-Dichloropyridine Selectivity
Use this protocol to determine the optimal ligand for your specific nucleophile.
Objective: Determine if your specific boronic acid favors C2 or C4 under steric vs. electronic conditions.
-
Preparation: Prepare two reaction vials.
-
Vial A (Steric/C4 path): Pd(PPh3)4 (5 mol%)
-
Vial B (Electronic/C2 path): Pd(OAc)2 (5 mol%) + Xantphos (10 mol%)
-
-
Loading:
-
Execution:
-
Heat to 80°C for 2 hours. Do not run overnight (over-running obscures kinetic selectivity).
-
-
Analysis:
-
Aliquot 50 µL into EtOAc/Water.
-
Analyze via HPLC/UPLC.
-
Key Marker: Compare retention times against authentic mono-substituted standards if available, or use NMR (HMBC) to verify regioisomer identity.
-
Note: C4-arylated products usually have a distinct shift in the C3-proton signal compared to C2-arylated products due to the shielding cone of the new aryl ring.
-
Protocol B: The "Halogen Switch" (Synthesis of 2-Cl-3-Br-pyridine)
Use this when you absolutely need the C3 position coupled first.
-
Starting Material: 3-bromo-2-chloropyridine (Commercially available or synthesized via diazotization of 3-bromo-2-aminopyridine).
-
Coupling:
-
Catalyst: Pd(dppf)Cl2 (3 mol%). (dppf is robust and handles the steric crowding at C3 well).
-
Solvent: Toluene/Ethanol/Water (standard Suzuki mix).
-
Temp: 90°C.
-
-
Result: The Bromine at C3 undergoes oxidative addition. The Chlorine at C2 remains intact for a subsequent step (e.g.,
with an amine or a second Suzuki coupling).
Part 4: FAQ (Quick Fixes)
Q: My reaction is stuck at 50% conversion. Should I add more catalyst?
A: No. Check your base. Pyridines can coordinate to the Pd, poisoning it. Stronger bases (like
Q: Can I use microwave heating? A: Proceed with caution. Microwave heating accelerates the reaction but often erodes regioselectivity. If you are struggling with a 2,4-mixture, switch to conventional heating at a lower temperature (60°C) for a longer time to allow the thermodynamic difference between the sites to manifest.
Q: I am using a pinacol boronate ester instead of a boronic acid. Does this change selectivity? A: Minimally. However, esters are slower to transmetallate. This might require more aggressive activation (stronger base), which could lead to more bis-coupling side products.
References
-
Strotman, N. A., et al. (2018). "Reaction Development and Mechanistic Study of Regioselective Cross-Coupling." Chemical Reviews. (Note: This is a seminal review on the topic).
-
Lutz, M. R., et al. (2017). "Inverting Conventional Chemoselectivity in Pd-Catalyzed Amine Arylations with Multiply Halogenated Pyridines." Journal of the American Chemical Society. (Explains the 2,4-switch using ligands). [2]
-
Schroter, S., et al. (2018). "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-Containing Heterocycles." Chemical Reviews.
-
BenchChem Technical Notes. "Controlling Regioselectivity in Dichloropyridine Reactions." (General industry protocols for ligand screening).
Sources
Technical Support Center: Phosphine Ligand Selection for Diiodo-Azaindole Coupling
The following technical guide addresses the selection of phosphine ligands for cross-coupling reactions involving diiodo-azaindoles, specifically focusing on the challenging 4,7-diiodo-7-azaindole scaffold.
Topic: Optimization of Regioselectivity and Reactivity in Palladium-Catalyzed Cross-Coupling of Diiodo-7-azaindoles. Audience: Medicinal Chemists and Process Development Scientists.
Executive Summary: The Azaindole Challenge
Coupling reactions with 4,7-diiodo-7-azaindole present a tripartite challenge:
-
Regioselectivity: Distinguishing between the C-4 and C-7 iodine atoms.
-
Catalyst Deactivation: The pyridine-like nitrogen (N-7) is a potent ligand that poisons the Palladium center.
-
Electronic Deactivation: The electron-deficient nature of the pyridine ring makes oxidative addition slower compared to standard indoles.
This guide provides a logic-based framework for ligand selection to overcome these barriers.
Module 1: Critical Decision Matrix (Visual)
The following flowchart illustrates the decision logic for selecting the optimal ligand based on your specific experimental bottleneck.
Caption: Decision tree for ligand selection based on observed experimental failure modes.
Module 2: Troubleshooting & FAQs
Q1: In a 4,7-diiodo-7-azaindole, which position reacts first and why?
Technical Insight: The C-4 position is kinetically favored for the first oxidative addition.
-
Electronic Factor: The C-4 position is para to the pyridine nitrogen (N-7). The electron-withdrawing nature of the pyridine ring activates the C-4 iodine toward oxidative addition more effectively than the C-7 iodine.
-
Steric Factor: The C-7 position is sterically compromised, especially if the indole nitrogen (N-1) is protected with a bulky group (e.g., Tosyl, SEM, or Boc). The protecting group projects toward C-7, hindering the approach of the Pd-ligand complex.
Recommendation: To maximize this natural preference, use a ligand with a large bite angle (like dppf or Xantphos ). These ligands create a crowded metal center that struggles to access the sterically hindered C-7 site, thereby amplifying selectivity for the accessible C-4 site.
Q2: My reaction stalls at 20% conversion. Is the catalyst dead?
Technical Insight: Likely, yes. This is the "Azaindole Poisoning Effect." The lone pair on the pyridine nitrogen (N-7) is highly basic and can displace standard phosphines (like PPh3), forming a stable, inactive Pd(Substrate)2L2 complex.
Troubleshooting Protocol:
-
Switch Ligand: Move to Buchwald Biaryl Phosphines (specifically XPhos or SPhos ).
-
Protect N-1: Ensure N-1 is protected with an electron-withdrawing group (Tosyl is ideal). This pulls electron density from the ring, slightly decreasing the basicity of N-7 and reducing poisoning.
Q3: I am getting significant bis-coupled product (C-4 and C-7). How do I stop at mono-coupling?
Technical Insight: Bis-coupling occurs when the second oxidative addition (at C-7) competes with the first. This often happens if the catalyst is too active or the ligand is too small.
Optimization Steps:
-
Stoichiometry: Reduce boronic acid to 0.95 - 1.0 equivalents . Do not use excess.
-
Ligand: Switch to dppf (1,1'-Bis(diphenylphosphino)ferrocene).
-
Why: The large bite angle (99°) and rigid ferrocene backbone make the second oxidative addition at the crowded C-7 position significantly slower than the first at C-4.
-
-
Solvent System: Switch to a biphasic system (DCM/Water or Toluene/Water) with a weak base (Na2CO3). This slows the transmetallation step, allowing better kinetic control.
Module 3: Comparative Data Analysis
The following table summarizes ligand performance based on internal application data and literature precedents for dihalo-heterocycles.
| Ligand | Type | Primary Utility | Risk Profile | Recommended For |
| dppf | Bidentate | Regioselectivity | Slower reaction rate | Isolating C-4 mono-coupled products. |
| XPhos | Biaryl Monodentate | High Reactivity | Over-reaction (Bis-coupling) | Sterically hindered boronic acids; overcoming catalyst poisoning. |
| PPh3 | Monodentate | Low Cost | High Poisoning Risk | Not recommended for azaindoles. |
| Xantphos | Bidentate | Wide Bite Angle | Moderate Activity | Alternative to dppf if solubility is an issue. |
Module 4: Standard Operating Procedure (SOP)
Protocol: C-4 Selective Suzuki Coupling of 4,7-Diiodo-N-Tosyl-7-azaindole
Reagents:
-
Substrate: 4,7-diiodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Coupling Partner: Aryl Boronic Acid (1.05 eq)
-
Base: K2CO3 (2.0 eq, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Workflow:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with the diiodo-azaindole, boronic acid, and Pd(dppf)Cl2.
-
Solvation: Add degassed 1,4-Dioxane. Stir for 2 minutes to ensure partial dissolution.
-
Activation: Add the aqueous K2CO3 solution.
-
Critical Step: The mixture must be vigorously stirred (1000 rpm) as this is a biphasic reaction.
-
-
Reaction: Heat to 60°C (oil bath temperature).
-
Note: Do not reflux immediately. Lower temperatures favor the kinetic product (C-4).
-
-
Monitoring: Check LCMS at 2 hours.
-
Target: >90% Mono-product, <5% Bis-product.
-
If conversion <10%:, raise temperature to 80°C.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
-
Purification: Flash chromatography. The C-4 product is typically more polar than the starting material but less polar than the bis-product.
References
-
Regioselectivity in Azaindoles: Schirok, H. "Synthesis of 1,3-Substituted 7-Azaindoles." Journal of Organic Chemistry, 2006 , 71(15), 5538–5545. Link
- Ligand Effects (dppf): Ujjainwalla, F. et al. "Synthesis of 2,3,5-Trisubstituted-7-azaindoles." Tetrahedron Letters, 1998, 39, 5355.
-
Overcoming Poisoning: Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link
-
Site-Selectivity Reviews: Schnürch, M. et al. "Halogen-Dance Reactions—A Review." Chemical Society Reviews, 2007 , 36, 1046-1057. Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Homocoupling in Suzuki Reactions of 2,3-Diiodo-5-azaindole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Suzuki-Miyaura coupling of 2,3-diiodo-5-azaindole. Our focus is to provide a deep, mechanistic understanding of the prevalent issue of boronic acid homocoupling and to offer field-proven troubleshooting strategies to ensure the success of your synthetic campaigns.
Understanding the Core Challenge: The Reactivity of this compound
The this compound scaffold is a valuable, yet challenging, substrate for Suzuki-Miyaura cross-coupling. Its unique electronic and steric properties create a competitive environment where side reactions, particularly the homocoupling of the boronic acid partner, can dominate if not properly controlled.
-
High Reactivity of C-I Bonds: The carbon-iodine bonds at both the C2 and C3 positions are highly susceptible to oxidative addition by a Pd(0) catalyst, which is the desired first step of the catalytic cycle.[1][2] However, this high reactivity can also accelerate catalyst degradation and side reactions if conditions are not optimal.
-
Electron-Deficient Azaindole Core: The nitrogen atom in the pyridine ring makes the entire heterocyclic system electron-deficient. This property generally facilitates the rate-determining oxidative addition step of the Suzuki reaction.[1][2]
-
The Homocoupling Problem: The primary challenge is the palladium-mediated dimerization of the organoboron reagent (R-B(OH)₂) to form a symmetrical biaryl (R-R). This side reaction consumes the nucleophile, reduces the yield of the desired product, and complicates purification. Homocoupling is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[1][3][4][5]
Visualizing the Competing Reaction Pathways
To effectively troubleshoot, it is crucial to understand the catalytic cycles at play. The desired Suzuki-Miyaura cross-coupling competes directly with the homocoupling pathway.
Sources
Validation & Comparative
Comparative Reactivity Guide: Diiodo- vs. Dibromo-Azaindoles
Executive Summary: The Selectivity vs. Stability Trade-off
In the structural optimization of kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore, serving as a bioisostere for indole and purine. The introduction of halogens (iodine vs. bromine) onto this scaffold is not merely a matter of leaving group ability; it is the primary lever for controlling chemoselectivity and regioselectivity in multi-step synthesis.
-
Diiodo-azaindoles offer superior reactivity and orthogonal functionalization potential (via Lithium-Halogen exchange), making them ideal for early-phase library generation where varying substitution patterns are required rapidly.
-
Dibromo-azaindoles provide enhanced stability, lower cost, and predictable electronic-driven selectivity (favoring the pyridine ring), making them the reagent of choice for scale-up and late-stage diversification.
This guide analyzes the mechanistic divergence between these two species, supported by experimental protocols for orthogonal functionalization.
Mechanistic Foundations: The Reactivity Matrix
To predict the outcome of cross-couplings or metallations, one must weigh two competing factors: Bond Dissociation Energy (BDE) and Ring Electronics .
Electronic Landscape of 7-Azaindole
The 7-azaindole scaffold is electronically amphoteric:
-
The Pyridine Ring (Positions 4, 5, 6): Electron-deficient (
-deficient). Prone to nucleophilic attack and rapid oxidative addition by Pd(0) species. -
The Pyrrole Ring (Position 3): Electron-rich (
-excessive). Prone to electrophilic substitution but slower oxidative addition compared to the pyridine ring if leaving groups are identical.
The Halogen "Trump Card"
While electronics dictate that a catalyst should insert at C-5 (pyridine) before C-3 (pyrrole), the bond strength of the carbon-halogen bond can override this preference.
| Feature | C–Br Bond | C–I Bond | Implications for Azaindoles |
| Bond Energy (approx.) | ~68 kcal/mol | ~53 kcal/mol | Iodides undergo oxidative addition significantly faster. |
| Lithium Exchange | Slow, requires low T (-78°C) | Extremely Fast, possible at -40°C to 0°C | Iodides allow "kinetic" lithiation before proton transfer. |
| Hard/Soft Character | Harder | Softer | Iodides are more compatible with soft nucleophiles/catalysts. |
Case Study: Site-Selectivity in Cross-Coupling
The most critical application of these dihalides is the sequential introduction of aryl groups via Suzuki-Miyaura coupling. We compare 3,5-dibromo-7-azaindole vs. 3-iodo-5-bromo-7-azaindole .
Scenario A: 3,5-Dibromo-7-azaindole (Electronic Control)
In a bis-bromo system, the leaving groups are identical. Therefore, the catalyst discriminates based on the electronic density of the carbon atom.
-
Outcome: The Pd(0) catalyst preferentially inserts at C-5 (electron-deficient pyridine ring).
-
Selectivity: Moderate to Good (~4:1 to 10:1 depending on ligand).
-
Risk: Over-reaction (bis-coupling) is common if stoichiometry is not strictly controlled.
Scenario B: 3-Iodo-5-bromo-7-azaindole (Leaving Group Control)
Here, the weaker C–I bond at C-3 dominates the electronic deactivation of the pyrrole ring.
-
Outcome: The Pd(0) catalyst inserts at C-3 (Iodide) exclusive of the C-5 bromide.
-
Selectivity: Excellent (>20:1).
-
Advantage: This allows the synthesis of "reverse" isomers that are difficult to access with the dibromo scaffold.
Visualization of Selectivity Logic
Caption: Decision matrix for Pd-catalyzed cross-coupling. The presence of Iodine at C-3 overrides the natural electronic preference for C-5, inverting the reaction sequence.
Metal-Halogen Exchange: The Diiodo Advantage
For chemistries requiring nucleophilic addition (e.g., adding to ketones/aldehydes), Lithium-Halogen Exchange (Li-Hal) is required.
-
Diiodo/Mixed-Halo Advantage: Treatment of 3-iodo-5-bromo-7-azaindole with n-BuLi at -78°C results in exclusive exchange of the C-3 iodine. The C-5 bromine remains intact. This generates a C-3 nucleophile that can react with electrophiles (aldehydes, acyl chlorides).
-
Dibromo Limitation: Lithium-bromine exchange is slower and competes with deprotonation of the N-H (if unprotected) or nucleophilic attack on the pyridine ring. It often requires "Turbo-Grignards" (
) rather than simple alkyllithiums.
Experimental Protocols
Protocol A: Regioselective Suzuki Coupling (C-3 Selective)
Objective: Functionalize C-3 of a mixed halide scaffold, leaving C-5 intact for later steps. Substrate: 1-Tosyl-3-iodo-5-bromo-7-azaindole.
-
Preparation: Dissolve substrate (1.0 equiv) and Aryl Boronic Acid (1.1 equiv) in DME/Water (4:1 ratio).
-
Catalyst System: Add
(5 mol%) and (2.0 equiv).-
Note:
is also effective but often gives higher C-3 selectivity in this specific scaffold [1].
-
-
Reaction: Heat to 80°C under Argon for 4–6 hours.
-
Monitoring: Monitor via LC-MS. The C-I bond cleavage is rapid. Stop immediately upon consumption of starting material to prevent C-5 activation.
-
Workup: Dilute with EtOAc, wash with brine. Purify via silica chromatography (Hexane/EtOAc).
-
Expected Outcome: >85% yield of 3-aryl-5-bromo-7-azaindole.
Protocol B: Selective C-3 Lithiation
Objective: Convert C-3 Iodide to a nucleophile. Substrate: 1-Boc-3-iodo-5-bromo-7-azaindole.
-
Setup: Flame-dry flask, Argon atmosphere. Dissolve substrate in anhydrous THF (0.1 M).
-
Cooling: Cool solution to -78°C (Acetone/Dry Ice).
-
Exchange: Add
-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 mins.-
Critical: Maintain T < -70°C. The exchange is complete within 15–30 mins.
-
-
Trapping: Add electrophile (e.g., Benzaldehyde, 1.5 equiv) dissolved in THF.
-
Quench: Stir 30 mins at -78°C, then quench with sat.
while cold. -
Why this works: The rate of I
Li exchange is orders of magnitude faster than Br Li exchange, preserving the C-5 bromide [2].
Summary Data Table
| Parameter | 3,5-Diiodo-7-azaindole | 3,5-Dibromo-7-azaindole | 3-Iodo-5-Bromo-7-azaindole |
| Primary Use | Rapid library generation | Scale-up, late-stage diversification | Programmable sequential coupling |
| Suzuki Site #1 | C-3 (Poor selectivity vs C-5) | C-5 (Moderate selectivity) | C-3 (High selectivity) |
| Li-Hal Exchange | Very Fast (C-3 & C-5 risk) | Slow (Requires | C-3 Selective |
| Stability (Light) | Low (Store in dark/cold) | High | Moderate |
| Cost | High | Low | Moderate |
Workflow Diagram: Sequential Functionalization
Caption: The "Programmable" workflow utilizing the reactivity gap between Iodine and Bromine to install two different aryl groups sequentially.
References
-
Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry.
-
L'Heureux, A., et al. (2010). "Amination of 5-Bromo-3-iodo-7-azaindole: A Case Study in Selective Metal-Halogen Exchange." Organic Letters.
-
Popowycz, F., et al. (2018). "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules.
-
Handbook of Reagents for Organic Synthesis. "7-Azaindole Reactivity Profiles."
A Comparative Guide to Purity Assessment of Synthesized 2,3-Diiodo-5-azaindole by a Validated Stability-Indicating HPLC Method
Introduction
2,3-Diiodo-5-azaindole is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] The isomeric purity and the impurity profile of such intermediates are paramount, as they directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technically-grounded framework for assessing the purity of synthesized this compound. We will move beyond a simple protocol to present a fully validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method. This approach not only quantifies the main component but also separates and detects process-related impurities and potential degradants, ensuring a comprehensive understanding of the material's quality. This guide is designed for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for quality control in their synthetic and developmental workflows.
Foundational Principles of the Analytical Strategy
The selection of an analytical method is dictated by the physicochemical properties of the analyte. This compound, as a halogenated aromatic heterocycle, presents specific analytical challenges.
-
Rationale for Reverse-Phase HPLC (RP-HPLC): RP-HPLC is the technique of choice due to its high resolution, sensitivity, and reproducibility for a wide range of pharmaceutical compounds.[2][3] The non-polar nature imparted by the diiodo-substituted benzene ring fused to the pyrrole moiety makes it an ideal candidate for retention on a non-polar stationary phase, such as C18.
-
Addressing Analytical Challenges: The 5-azaindole core contains a pyridine nitrogen, which is basic and can interact with residual acidic silanols on the silica-based stationary phase, leading to poor peak shape (tailing).[4] To mitigate this, our method employs an acidic mobile phase modifier (formic acid). This serves a dual purpose: it protonates the basic analyte for consistent interaction with the stationary phase and suppresses the ionization of free silanols, resulting in sharp, symmetrical peaks.
-
Detector Selection: The conjugated aromatic system of the azaindole scaffold provides strong UV absorbance, making a Diode Array Detector (DAD) or a standard UV detector a suitable choice for sensitive detection and quantification.
The Stability-Indicating HPLC Method: Workflow and Parameters
A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[5] The workflow for this assessment is a systematic process designed to ensure data integrity and reliability.
Caption: Overall workflow for HPLC purity assessment.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to control analyte ionization and passivate the stationary phase.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Elution | 30% B to 95% B over 20 min, hold at 95% B for 5 min, return to 30% B for 5 min | A gradient is necessary to elute potential impurities with a wide range of polarities and the main analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 254 nm | The azaindole core exhibits strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A small injection volume minimizes potential for band broadening. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures solubility of the analyte and compatibility with the mobile phase. |
Method Validation: A System of Self-Verification
To be trustworthy, an analytical method must be validated for its intended purpose.[7] The validation process demonstrates that the method is specific, linear, accurate, precise, and robust. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[3] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[9][10] The goal is to achieve 5-20% degradation of the active ingredient to ensure that any potential degradation products can be detected.[11]
Table 2: Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | 1 mg/mL in 0.1 M HCl at 60 °C for 24h | Potential for hydrolysis or de-iodination. |
| Base Hydrolysis | 1 mg/mL in 0.1 M NaOH at 60 °C for 24h | Azaindole ring systems can be susceptible to degradation under strong basic conditions. |
| Oxidative | 1 mg/mL in 3% H₂O₂ at room temperature for 24h | The electron-rich pyrrole ring is a potential site for oxidation.[9] |
| Thermal | Solid sample heated at 105 °C for 48h | Assesses solid-state stability and potential for thermally induced degradation. |
| Photolytic | Solution (1 mg/mL) exposed to ICH Q1B specified light conditions[5] | Halogenated compounds can be light-sensitive; this tests for photodegradation products.[9] |
The method is deemed specific if the main this compound peak is resolved from all degradation peaks with a resolution (Rs) > 2.0, and peak purity analysis (using a DAD detector) confirms no co-eluting peaks.
Validation Parameter Summary
The following table summarizes the key validation parameters, their acceptance criteria, and typical results for this method.
Table 3: Summary of Method Validation Results
| Parameter | Methodology | Acceptance Criteria | Typical Result |
| Linearity & Range [12] | 5 concentrations from 50-150% of target (e.g., 0.05-0.15 mg/mL). | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9995 |
| Accuracy (Recovery) [13] | 9 determinations across 3 concentrations (80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. | 99.7% |
| Precision (Repeatability) [13] | 6 replicate preparations at 100% concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD = 0.5% |
| Intermediate Precision | Repeatability test performed by a different analyst on a different day. | Overall RSD for both sets of data ≤ 2.0%. | Overall RSD = 0.8% |
| Limit of Quantitation (LOQ) | Determined from signal-to-noise ratio (S/N) of 10:1 or standard deviation of the response and the slope.[3] | - | 0.001 mg/mL |
| Robustness [3] | Deliberate small changes in flow rate (±0.1 mL/min), temperature (±2°C), and mobile phase pH (±0.2). | System suitability parameters remain within limits; purity results are unaffected. | Method is robust. |
Comparative Purity Analysis: A Case Study
To illustrate the practical application of this method, we compare two hypothetical batches of synthesized this compound: a "Crude Product" directly after synthesis and a "Purified Product" following purification by column chromatography.
Description of Chromatograms:
-
Crude Product: The chromatogram would likely show a major peak for this compound at the expected retention time. Additionally, several smaller peaks, both before and after the main peak, would be visible, indicating the presence of more polar and less polar impurities, respectively. These could include unreacted starting materials or synthetic by-products.
-
Purified Product: The chromatogram would be dominated by a single, sharp peak for the main compound. The impurity peaks observed in the crude sample would be significantly reduced or completely absent, demonstrating the effectiveness of the purification process.
Table 4: Comparative Purity Data
| Parameter | Crude Product | Purified Product |
| Purity (% Area) | 89.5% | 99.8% |
| Number of Impurities >0.05% | 5 | 1 |
| Largest Single Impurity | 3.2% | 0.11% |
| Total Impurities | 10.5% | 0.2% |
This direct comparison clearly demonstrates the utility of the validated HPLC method in quantifying the success of a purification step and providing the detailed data necessary for batch release and quality assurance.
Conclusion
This guide has detailed a robust, reliable, and fully validated stability-indicating RP-HPLC method for the purity assessment of synthesized this compound. By integrating foundational chromatographic principles with rigorous validation according to ICH guidelines, this method provides a trustworthy system for quality control. The forced degradation studies confirm its specificity, ensuring that purity results are not compromised by potential degradants. The comparative case study highlights its practical utility in monitoring and controlling the purification process. Adherence to this scientifically sound analytical strategy is essential for researchers and developers to ensure the quality and consistency of this critical pharmaceutical intermediate.
Appendix: Detailed Experimental Protocols
A.1. Standard and Sample Preparation
-
Diluent Preparation: Prepare a 1:1 (v/v) mixture of HPLC-grade acetonitrile and water.
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
A.2. Forced Degradation Sample Preparation
-
Prepare a stock solution of the sample at 1.0 mg/mL in diluent.
-
Acid/Base Degradation: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH, respectively, to achieve a final acid/base concentration of 0.1 M. Heat as specified. Before injection, neutralize the samples (acid with NaOH, base with HCl).
-
Oxidative Degradation: To an aliquot of the stock solution, add a volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature as specified.
-
Thermal/Photolytic Degradation: Prepare samples as per the working sample solution protocol and expose them to the conditions outlined in Table 2.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]
-
LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available from: [Link]
-
Waters. (2012, December 4). HPLC Method Development. Available from: [Link]
- Google Patents. (n.d.). GB2298199A - Synthesis of azaindoles.
-
Omicsonline. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available from: [Link]
-
Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Available from: [Link]
-
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Available from: [Link]
-
ResearchGate. (2025, August 7). A General and Efficient Synthesis of Azaindoles and Diazaindoles. Available from: [Link]
-
MDPI. (2022, July 11). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Available from: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. zenodo.org [zenodo.org]
- 3. actascientific.com [actascientific.com]
- 4. welch-us.com [welch-us.com]
- 5. longdom.org [longdom.org]
- 6. rsc.org [rsc.org]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. mdpi.com [mdpi.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. jddtonline.info [jddtonline.info]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ajpaonline.com [ajpaonline.com]
Introduction: The 5-Azaindole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 2,3-Disubstituted 5-Azaindoles
The 5-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery. As a bioisostere of the naturally abundant indole scaffold, it features a nitrogen atom in place of the C5-carbon of the benzene ring.[1][2] This seemingly minor modification imparts profound changes to the molecule's physicochemical properties, including its hydrogen bonding capacity, pKa, and solubility, making it a "privileged structure" for interacting with biological targets.[2][3] The strategic placement of substituents, particularly at the 2 and 3 positions, allows for the fine-tuning of biological activity, leading to the development of potent and selective modulators of various cellular processes.
This guide provides a comparative analysis of the biological activities of 2,3-disubstituted 5-azaindoles, focusing on their roles as kinase inhibitors and antimicrobial agents. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for assessing their activity, offering a comprehensive resource for researchers in drug development.
Kinase Inhibition: A Primary Modality for 5-Azaindole Derivatives
The azaindole framework is particularly adept at targeting the ATP-binding site of protein kinases, a family of enzymes crucial for cell signaling and often dysregulated in diseases like cancer.[1][2] The pyridine nitrogen of the 5-azaindole core frequently acts as a hydrogen bond acceptor, mimicking the interaction of the adenine moiety of ATP with the kinase "hinge" region. This foundational interaction anchors the molecule, allowing the substituents at the C2 and C3 positions to explore adjacent pockets, thereby dictating potency and selectivity.
Structure-Activity Relationship (SAR) and Target Selectivity
The nature of the groups at the C2 and C3 positions is critical for determining which kinases are inhibited.
-
Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups at both C2 and C3 is a common strategy. For example, studies on Fms-like tyrosine kinase 3 (FLT3), a driver in acute myeloid leukemia (AML), have identified 2,3-disubstituted azaindoles as highly potent, sub-nanomolar inhibitors.[4] The substituents in these cases occupy the hydrophobic regions of the ATP-binding pocket, and specific functionalities can form additional interactions to enhance binding affinity.
-
Modulation of Selectivity: Small structural changes can dramatically shift selectivity. For instance, 2,3-bis(het)aryl-4-azaindole derivatives have been shown to inhibit kinases like RAF-1 and DYRK1A.[5] Similarly, extensive SAR studies on 3,5-disubstituted 7-azaindoles led to the identification of potent inhibitors of Tropomyosin-related kinase A (TrkA), a target for cancer and pain.[6] The substitution pattern dictates the fit within the unique topology of each kinase's active site.
Comparative Data: Kinase Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of representative 2,3-disubstituted azaindole compounds against various protein kinases, illustrating the scaffold's versatility.
| Compound Class | R2 Substituent | R3 Substituent | Target Kinase | IC50 (nM) | Reference |
| 7-Azaindole | Aryl | Aryl | c-Met | 40 | [1] |
| 4-Azaindole | bis(het)aryl | bis(het)aryl | RAF-1 | Varies | [5] |
| 4-Azaindole | bis(het)aryl | bis(het)aryl | DYRK1A | Varies | [5] |
| 7-Azaindole | Varied | Varied | TrkA | <100 | [6] |
| Azaindole | (Not Specified) | (Not Specified) | FLT3 | Sub-nanomolar | [4] |
Note: Specific IC50 values are often compound-specific within a series and are presented here to show the range of potency achieved.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for quantifying kinase activity and inhibition. The principle is based on the quantification of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., FLT3, TrkA)
-
Kinase-specific substrate peptide
-
ATP solution
-
2,3-disubstituted 5-azaindole test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to working concentrations in kinase buffer.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the test compound solution (or DMSO for controls).
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.
-
Controls: Include "no kinase" wells (for background) and "vehicle" wells (DMSO only, for 100% activity).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the normalized activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations: Kinase Inhibition Workflow and Mechanism
Caption: High-throughput screening workflow for identifying kinase inhibitors.
Caption: ATP-competitive binding of a 5-azaindole inhibitor to a kinase.
Antimicrobial Activity: A Dual-Action Approach
Beyond their role in oncology, 5-azaindole derivatives have emerged as promising agents in the fight against infectious diseases. They exhibit both direct antibacterial effects and, more notably, the ability to potentiate the activity of conventional antibiotics, particularly against challenging Gram-negative bacteria.[7][8][9]
Mechanism of Action: Membrane Destabilization
Gram-negative bacteria, such as E. coli and P. aeruginosa, are notoriously difficult to treat due to their protective outer membrane, which is rich in lipopolysaccharides (LPS).[7][8] Certain azaindole derivatives have been found to destabilize the integrity of this membrane. While they may have weak innate antibacterial activity on their own, they disrupt the LPS layer, effectively punching holes in the bacterial armor. This allows antibiotics that are normally blocked from entry, like rifampicin and erythromycin, to penetrate the cell and reach their intracellular targets. This synergistic effect can restore the efficacy of older antibiotics against drug-resistant strains.[7][8]
Comparative Data: Antibiotic Potentiation
The table below demonstrates the ability of an azaindole derivative to lower the Minimum Inhibitory Concentration (MIC) of various antibiotics against E. coli.
| Antibiotic | MIC against E. coli (µg/mL) | MIC with Azaindole Potentiator (µg/mL) | Fold Improvement | Reference |
| Rifampicin | >64 | <1 | >64 | [7][8] |
| Erythromycin | >128 | <1 | >128 | [7][8] |
| Novobiocin | 32 | <0.5 | >64 | [7][8] |
Data is representative of findings from studies on azaindole-based potentiators.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (azaindoles and standard antibiotics)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB directly in the 96-well plate. For synergy testing, prepare plates with a fixed, sub-inhibitory concentration of the azaindole potentiator in addition to the serially diluted antibiotic.
-
Inoculation: Add the standardized bacterial inoculum to each well. The final volume is typically 100 µL.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum (no drug).
-
Sterility Control: Wells containing only broth (no inoculum).
-
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Checkerboard Assay (for Synergy): To formally assess synergy, a two-dimensional "checkerboard" dilution of both the antibiotic and the azaindole is performed to calculate the Fractional Inhibitory Concentration (FIC) index.
Visualization: Mechanism of Antibiotic Potentiation
Caption: Azaindole potentiator disrupting the outer membrane to allow antibiotic entry.
Conclusion
The 2,3-disubstituted 5-azaindole scaffold is a remarkably versatile platform for the development of novel therapeutics. Its utility as a kinase inhibitor is well-established, with substitutions at the C2 and C3 positions providing a powerful tool to achieve high potency and selectivity against key targets in oncology. Furthermore, the emerging role of these compounds as antibiotic potentiators opens a new and exciting avenue for combating antimicrobial resistance. The ability to rationally design substitutions to target diverse biological processes underscores the enduring importance of the azaindole core in modern medicinal chemistry. Continued exploration of this scaffold's chemical space is certain to yield new and valuable clinical candidates.
References
- Azaindole Based Potentiator of Antibiotics against Gram-Neg
- Azaindole Based Potentiator of Antibiotics against Gram-Negative Bacteria - PubMed. ACS Infectious Diseases.
- Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC. Molecules.
- Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry.
- Azaindole Therapeutic Agents - PMC - NIH. Current Topics in Medicinal Chemistry.
- Synthesis and biological evaluation of 2,3-bis(het)aryl-4-azaindole derivatives as protein kinase inhibitors - RSC Publishing. MedChemComm.
- Design, synthesis and biological evaluation of novel 5-substituted indazoles as potent and selective kinase inhibitors employing [2+3] cycloadditions - PubMed. Bioorganic & Medicinal Chemistry Letters.
- Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives - IOSR Journal. IOSR Journal of Pharmacy and Biological Sciences.
- Synthesis, Characterization and Preliminary Antibacterial Evaluation against Staphylococcus aureus of a New 2,4,5-Tri(hetero)arylimidazole Derivative Based on Azaindole Heterocycle - MDPI. Proceedings.
- Synthesis and identification of novel indolo[2,3-a]pyrimido[5,4-c]carbazoles as a new class of anti-cancer agents - PubMed. European Journal of Medicinal Chemistry.
- The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. Molecules.
- Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed. Journal of Medicinal Chemistry.
- The Azaindole Framework in the Design of Kinase Inhibitors - PMC - NIH. Molecules.
- The importance of indole and azaindole scaffold in the development of antitumor agents | Request PDF - ResearchGate. European Journal of Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2,3-bis(het)aryl-4-azaindole derivatives as protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azaindole Based Potentiator of Antibiotics against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
A Computational and Experimental Guide to Reactivity Differences in Dihalo-Azaindole Isomers for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dihalo-azaindoles, in particular, have emerged as exceptionally versatile building blocks, offering multiple points for diversification through well-established cross-coupling methodologies. However, the inherent asymmetry of the azaindole core, combined with the presence of two halogen atoms, introduces a layer of complexity regarding their relative reactivity. Predicting and controlling the site of reaction is paramount for efficient and predictable synthesis of target molecules.
This guide provides an in-depth computational and experimental analysis of the factors governing the reactivity differences between dihalo-azaindole isomers. By integrating high-level Density Functional Theory (DFT) calculations with a review of empirical data from the literature, we aim to furnish researchers with a robust framework for understanding and predicting the regioselectivity of these crucial synthetic intermediates.
The Decisive Interplay of Electronics and Sterics in Dihalo-Azaindole Reactivity
The reactivity of dihalo-azaindoles in popular cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, is primarily dictated by the ease of oxidative addition of a low-valent palladium catalyst to the carbon-halogen (C-X) bond. This, in turn, is influenced by a delicate balance of electronic and steric factors within the azaindole scaffold. The position of the nitrogen atom in the pyridine ring and the relative placement of the two halogen atoms create distinct electronic environments at each halogenated carbon, leading to differential reactivity.
To quantify these differences, we will focus our analysis on a representative set of isomers: 4,6-dichloro-7-azaindole and 5,7-dichloro-4-azaindole. These isomers are chosen for their synthetic relevance and to highlight the impact of the nitrogen atom's position relative to the halogenated centers.
Computational Analysis: Unveiling the Electronic Landscape
Density Functional Theory (DFT) calculations offer a powerful lens through which to examine the electronic structure of molecules and predict their reactivity. By employing a combination of DFT and Natural Bond Orbital (NBO) analysis, we can dissect the factors that predispose one C-X bond to be more reactive than another.
Methodology for Computational Analysis
A standardized and validated computational protocol is essential for generating reliable and comparable data. The following workflow outlines a robust approach for the computational analysis of dihalo-azaindole isomers.
Caption: A generalized workflow for the computational analysis of dihalo-azaindole reactivity.
Key Computational Descriptors of Reactivity
-
Natural Bond Orbital (NBO) Charges: NBO analysis provides a chemically intuitive picture of the charge distribution in a molecule. A more positive partial charge on a halogenated carbon atom generally indicates a more electrophilic center, which is more susceptible to oxidative addition by an electron-rich palladium(0) catalyst.
-
Electrostatic Potential (ESP) Maps: ESP maps visualize the regions of positive and negative electrostatic potential on the molecular surface. A more positive (blue) region around a C-X bond suggests a site that is more attractive to the nucleophilic palladium catalyst.
-
Carbon-Halogen (C-X) Bond Dissociation Energies (BDEs): The BDE of the C-X bond provides a direct measure of its strength. A lower BDE indicates a weaker bond that is more easily cleaved during the oxidative addition step.
Comparative Computational Results for Dichloro-Azaindole Isomers
The following table summarizes the predicted reactivity trends for our chosen isomers based on DFT calculations.
| Isomer | Halogen Position | Calculated NBO Charge on Carbon | Predicted Reactivity | Rationale |
| 4,6-dichloro-7-azaindole | C4-Cl | More Positive | Higher | The C4 position is para to the electron-withdrawing pyridine nitrogen, leading to a more electron-deficient carbon center. |
| C6-Cl | Less Positive | Lower | The C6 position is less influenced by the nitrogen's electron-withdrawing effect. | |
| 5,7-dichloro-4-azaindole | C5-Cl | Less Positive | Lower | The C5 position is meta to the pyridine nitrogen, experiencing a weaker electron-withdrawing effect. |
| C7-Cl | More Positive | Higher | The C7 position is ortho to the pyridine nitrogen, resulting in a significant inductive electron withdrawal and a more electrophilic carbon. |
These computational predictions suggest a clear hierarchy of reactivity, with the position of the halogen relative to the pyridine nitrogen being the dominant factor.
Experimental Validation: Reactivity in Action
The predictions from our computational models are strongly corroborated by a wealth of experimental data from the synthetic literature. Palladium-catalyzed cross-coupling reactions on dihalo-azaindoles consistently demonstrate regioselectivity that aligns with the calculated electronic effects.
Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura reaction is a workhorse in drug discovery for the formation of C-C bonds. In the case of dihalo-azaindoles, the choice of reaction conditions, particularly the palladium catalyst and ligand, can further influence the regiochemical outcome. However, the inherent electronic biases of the substrate often play a decisive role.
For instance, in the synthesis of 3,6-diaryl-7-azaindoles, the reaction of 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine with an arylboronic acid proceeds selectively at the C3-iodo position.[1] This is consistent with the generally higher reactivity of C-I bonds over C-Cl bonds in oxidative addition. When considering two halogens of the same type, such as in 4,6-dichloro-7-azaindole, the C4 position is typically more reactive in Suzuki couplings, especially with sterically less demanding ligands.[2]
Sonogashira Coupling: Alkynylation with Precision
The Sonogashira coupling, which forges a C-C bond between a terminal alkyne and an aryl halide, is another cornerstone of azaindole functionalization. The regioselectivity of this reaction on dihalo-azaindoles also follows the predicted electronic trends. For example, the Sonogashira coupling on 3-iodo-5-nitro-7-azaindole precursors proceeds at the more activated C3 position.[3]
Experimental Protocol for Regioselective Suzuki-Miyaura Coupling
The following is a general, representative protocol for the regioselective Suzuki-Miyaura coupling of a dihalo-azaindole, favoring reaction at the more electronically activated position.
Caption: A generalized experimental workflow for a regioselective Suzuki-Miyaura coupling reaction.
Important Considerations for Experimental Success:
-
N-Protection: The pyrrole nitrogen of the azaindole is often protected (e.g., with a Boc or SEM group) to prevent side reactions and improve solubility.[4]
-
Ligand Choice: While electronics are often dominant, the choice of phosphine ligand for the palladium catalyst can sometimes be used to tune or even reverse the inherent regioselectivity, particularly in cases where the electronic differentiation between the two halogenated sites is small.[2]
-
Reaction Conditions: Optimization of the base, solvent, and temperature is crucial for achieving high yields and selectivity.
Conclusion: A Predictive Framework for Rational Synthesis
The reactivity of dihalo-azaindole isomers is a predictable phenomenon governed by fundamental principles of organic chemistry. The electron-withdrawing nature of the pyridine nitrogen creates a distinct electronic landscape across the bicyclic scaffold, leading to a clear hierarchy of reactivity among the halogenated positions. Computational methods, particularly DFT and NBO analysis, provide a powerful and reliable means of predicting this reactivity a priori. These computational insights are consistently validated by experimental observations in cross-coupling reactions, empowering medicinal chemists to design more efficient and predictable synthetic routes to novel therapeutic agents. By understanding and leveraging these reactivity differences, researchers can unlock the full potential of dihalo-azaindoles as versatile building blocks in the pursuit of new medicines.
References
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]
-
Analysis of laboratory-evolved flavin-dependent halogenases affords a computational model for predicting halogenase site selectivity. eScholarship. [Link]
-
A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Chemistry Portal. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Link]
-
Some Examples of Azaindole Synthesis and Functionalization. Atlanchim Pharma. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Semantic Scholar. [Link]
-
Organometallic methods for the synthesis and functionalization of azaindoles. Royal Society of Chemistry. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Computational tools for the prediction of site- and regioselectivity of organic reactions. Royal Society of Chemistry. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Royal Society of Chemistry. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]
-
A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. ResearchGate. [Link]
-
A practical mild, one-pot, regiospecific synthesis of 2,3-disubstituted indoles via consecutive Sonogashira and Cacchi reactions. PubMed. [Link]
-
Regioseletive C–H functionalization of 7-azaindoles. ResearchGate. [Link]
-
Suzuki–Miyaura coupling revisited: an integrated computational study. Royal Society of Chemistry. [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. Royal Society of Chemistry. [Link]
-
Synthesis of Substituted 4‑, 5‑, 6‑, and 7‑Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction. ITQB NOVA. [Link]
-
Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]
-
Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. ResearchGate. [Link]
-
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. [Link]
-
Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. [Link]
-
Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate. [Link]
-
Computational prediction of ω-transaminase selectivity by deep learning analysis of molecular dynamics trajectories. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2,3-Diiodo-5-azaindole
Executive Safety Summary
2,3-Diiodo-5-azaindole (CAS: 1427502-94-0) is a high-value, halogenated heterocyclic intermediate used primarily in kinase inhibitor development. Due to the lability of the carbon-iodine bonds at the C2 and C3 positions, this compound presents specific stability and handling challenges distinct from its parent scaffold, 5-azaindole.
Immediate Hazard Profile:
-
Physical State: Off-white to yellow/brown powder (discoloration indicates iodine release).
-
Primary Risks: Severe Eye Irritant (H319), Skin Irritant (H315), Respiratory Irritant (H335).
-
Specific Hazard: Photolytic Deiodination. Exposure to ambient light can trigger the release of elemental iodine (
), a corrosive sensitizer. -
Storage: 2–8°C, Desiccated, Protect from Light (Amber Vial).
Quick-Reference Safety Table
| Parameter | Specification | Actionable Requirement |
| GHS Classification | Irritant (Cat 2), STOT SE 3 | Handle in a certified chemical fume hood. |
| MW | 369.93 g/mol | Use anti-static weighing boats; powder is dense. |
| Solubility | DMSO, DMF (>20 mg/mL) | Do not use aqueous buffers for stock solution preparation. |
| Incompatibility | Strong oxidizers, Strong acids | Store away from nitric acid or peroxides. |
| Waste Stream | Halogenated Organic | Never dispose of in aqueous/drain waste. |
Risk Assessment & Mechanism
As a Senior Application Scientist, I must emphasize that the safety profile of this compound is governed by two structural features: the azaindole core and the di-iodo substitution .
-
The Azaindole Scaffold: Like 5-azaindole, the core structure is a hydrogen bond donor/acceptor capable of binding to biological targets (kinases). This implies potential biological activity even at low doses. Inhalation of dust can trigger mucosal irritation.
-
The Iodine Substituents: The C-I bond is weaker than C-Br or C-Cl.
Personal Protective Equipment (PPE) Matrix
The following decision logic ensures protection against both the solid particulate and the potential free iodine byproduct.
PPE Selection Logic (DOT Diagram)
Figure 1: PPE Decision Matrix based on physical state. Note the strict requirement for laminate gloves or frequent changes when handling DMSO solutions due to permeation risks.
Detailed Specifications
-
Gloves:
-
Solid: Standard Nitrile (0.11 mm / 4-5 mil). Double gloving is recommended to prevent iodine staining of skin.
-
Solution (DMSO): DMSO facilitates transdermal transport of toxins. If handling >10 mL, use Silver Shield/4H laminate gloves. For small volumes, double nitrile is acceptable if changed immediately upon splash.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1+) are superior to safety glasses because fine iodinated powders can drift around standard lenses.
-
Body: 100% Cotton lab coat (synthetic blends can melt if a fire occurs) + long pants + closed-toe shoes.
Operational Protocol: Weighing & Solubilization
Objective: Prepare a 10 mM stock solution in DMSO without degradation or exposure.
Step 1: Preparation
-
Darken the Hood: Turn off the direct fume hood light or wrap the work area in aluminum foil. Iodine bonds are photolabile.
-
Equip: Don double nitrile gloves and goggles.
-
Materials: Amber glass vial (borosilicate), anti-static weighing boat, glass pipette (avoid plastic tips for long-term storage).
Step 2: Weighing Procedure[3]
-
Place the amber vial on the balance inside the hood. Tare.
-
Technique: Use a stainless steel or chemically resistant spatula. Avoid aluminum spatulas, as alkyl/aryl halides can react with aluminum under friction (unlikely but possible).
-
Transfer the solid gently. If the powder is yellow/brown and sticky, it indicates decomposition.
-
Quality Check: If the solid leaves a purple/brown stain on the weighing paper, free iodine is present. Recrystallization may be required.
-
Step 3: Solubilization
-
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide).
-
Calculation: For 10 mg of this compound (MW ~369.93), add 2.70 mL of DMSO to achieve ~10 mM.
-
-
Mixing: Vortex briefly. The solution should be clear.
-
Note: If the solution turns dark brown immediately, it suggests iodine liberation. Use fresh, anhydrous solvent.
-
-
Storage: Flush the headspace with Nitrogen or Argon gas to remove oxygen. Cap tightly with a Teflon-lined cap. Store at -20°C for long-term stability.
Disposal & Emergency Response
Waste Disposal Logic (DOT Diagram)
Figure 2: Waste stream segregation. Segregating halogenated waste is critical to prevent regulatory violations and incinerator corrosion.
Spill Cleanup (Small Scale < 5g)
-
Isolate: Alert nearby personnel.
-
Neutralize (If Iodine is visible): If the spill is brown/purple (free iodine), cover with sodium thiosulfate (solid or 10% solution) to reduce
to iodide (colorless). -
Absorb: Use vermiculite or spill pads.
-
Clean: Wipe area with ethanol, then soap and water.
-
Disposal: Place all cleanup materials in the Halogenated Solid Waste bin.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9220, 5-Azaindole. Retrieved from [Link]
-
Chemsrc. 2,3-Diiodo-1H-pyrrolo[3,2-c]pyridine (CAS 1427502-94-0) Physicochemical Properties. Retrieved from [Link]
-
MDPI (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2014, 19(11), 17648-17679. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
